Dimethyl-SGD-1882
Description
BenchChem offers high-quality Dimethyl-SGD-1882 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-SGD-1882 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H43N5O7 |
|---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C44H43N5O7/c1-43-21-29(27-7-11-31(45)12-8-27)23-48(43)41(50)33-17-37(53-4)39(19-35(33)46-25-43)55-15-6-16-56-40-20-36-34(18-38(40)54-5)42(51)49-24-30(22-44(49,2)26-47-36)28-9-13-32(52-3)14-10-28/h7-14,17-20,23-26H,6,15-16,21-22,45H2,1-5H3/t43-,44-/m1/s1 |
InChI Key |
MKHWXCZGNPQRBL-NDOUMJCMSA-N |
Isomeric SMILES |
C[C@]12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=C[C@]6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N |
Canonical SMILES |
CC12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=CC6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Dimethyl-SGD-1882
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a DNA cross-linking agent. Its primary application is as a cytotoxic payload in antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide elucidates the core mechanism of action of Dimethyl-SGD-1882, detailing its molecular interactions, the resultant cellular signaling cascades, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical studies are presented to provide a comprehensive overview of its potency and effects.
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents. Dimethyl-SGD-1882 is a synthetically developed PBD dimer, where two PBD units are linked, enhancing its DNA cross-linking ability and resulting in significantly increased cytotoxicity compared to PBD monomers. This high potency makes it an ideal payload for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A notable example of an ADC utilizing a PBD dimer payload is vadastuximab talirine (SGN-CD33A), which targets the CD33 antigen expressed on acute myeloid leukemia (AML) cells.
Mechanism of Action
The mechanism of action of Dimethyl-SGD-1882, particularly when delivered via an ADC such as SGN-CD33A, can be delineated into several key stages:
-
Targeted Delivery and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (e.g., CD33 in AML). This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting the antibody to the Dimethyl-SGD-1882 payload.
-
DNA Cross-Linking: The released Dimethyl-SGD-1882, a highly electrophilic molecule, translocates to the nucleus. It binds to the minor groove of DNA with a preference for purine-GATC-pyrimidine sequences. The two reactive imine moieties of the dimer then form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands, creating a highly cytotoxic interstrand cross-link. This cross-link is minimally distorting to the DNA helix, which may contribute to its evasion of cellular repair mechanisms and its high potency.
-
Induction of DNA Damage Response and Cell Cycle Arrest: The formation of DNA interstrand cross-links is a severe form of DNA damage that stalls DNA replication and transcription. This triggers a robust DNA Damage Response (DDR). A key signaling cascade initiated is the ATM (Ataxia Telangiectasia Mutated) pathway. ATM activates the checkpoint kinase Chk2 through phosphorylation. Activated Chk2, in turn, phosphorylates and stabilizes the tumor suppressor protein p53.
-
G2/M Cell Cycle Arrest: Stabilized p53 acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21. p21 then inhibits the activity of the Cyclin B/Cdc2 complex, which is essential for entry into mitosis. This inhibition leads to the arrest of the cell cycle at the G2/M checkpoint, preventing the damaged cell from dividing.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. The DDR pathway, particularly through p53, can transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates a caspase cascade, with the activation of executioner caspases like caspase-3, which ultimately dismantle the cell.
Quantitative Data
The in vitro cytotoxicity of PBD dimers and ADCs utilizing them has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration for 50% maximal inhibition of cell proliferation (GI50) are key metrics of potency.
| Compound/ADC | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| SG3199 (related PBD dimer) | NCI-N87 | Gastric Cancer | 0.018 nM (IC50) | [1] |
| JIMT-1 | Breast Cancer | Not specified | [1] | |
| SGN-CD33A | Various AML cell lines | Acute Myeloid Leukemia | Mean: 22 ng/mL (IC50) | [2] |
| MDR-positive AML cell lines | Acute Myeloid Leukemia | Mean: 27 ng/mL (IC50) | [2] | |
| SJG-136 (related PBD dimer) | HCT-116 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] |
| HT-29 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] | |
| SW620 | Colon Cancer | 0.1-0.3 nM (IC50) | [3] | |
| HCT-8 (MDR-positive) | Colon Cancer | 2.3 nM (IC50) | [3] | |
| HCT-15 (MDR-positive) | Colon Cancer | 3.7 nM (IC50) | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is a generalized representation based on standard methodologies for assessing the cytotoxicity of PBD dimers and their corresponding ADCs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dimethyl-SGD-1882 or its ADC conjugate in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl-SGD-1882 or ADC stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Dimethyl-SGD-1882 or the ADC in complete medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., from 1 pM to 1 µM). Include a vehicle control (DMSO at the same final concentration as in the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. .
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
DNA Interstrand Cross-Linking Assay (Modified Comet Assay)
This protocol outlines the general steps for detecting DNA interstrand cross-links using a modified single-cell gel electrophoresis (comet) assay.
Objective: To qualitatively and quantitatively assess the formation of DNA interstrand cross-links induced by Dimethyl-SGD-1882.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with Dimethyl-SGD-1882 for a specified time. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMPA and allow it to solidify.
-
Mix the cell suspension with 0.5% LMPA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-15 minutes.
-
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Irradiation (for cross-link detection): After lysis, wash the slides with PBS. Irradiate the slides on ice with a calibrated source of X-rays or gamma rays (e.g., 5-15 Gy) to induce a fixed number of random DNA strand breaks. Non-irradiated controls should also be included.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and a specific amperage for 20-30 minutes at 4°C.
-
Neutralization and Staining:
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using specialized software. The presence of cross-links will reduce the migration of DNA fragments from the comet head to the tail in the irradiated samples compared to the irradiated control. The percentage decrease in the tail moment is a measure of the extent of cross-linking.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and initial action of a Dimethyl-SGD-1882 ADC.
Caption: DNA damage response and cell cycle arrest pathway.
Caption: Experimental workflows for key in vitro assays.
References
- 1. Vadastuximab Talirine Overview - Creative Biolabs [creativebiolabs.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl-SGD-1882: A Technical Guide to a Potent Pyrrolobenzodiazepine Dimer for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer and a key cytotoxic payload for the development of antibody-drug conjugates (ADCs). As a DNA alkylating agent, its mechanism of action involves the formation of covalent inter- and intrastrand cross-links in the minor groove of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of Dimethyl-SGD-1882, including its mechanism of action, in vitro and in vivo efficacy data from studies with relevant ADCs, detailed experimental protocols for key assays, and visualizations of its mechanism and related cellular pathways.
Introduction to Pyrrolobenzodiazepine Dimers
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents.[2] Dimerization of PBD monomers results in compounds with significantly enhanced cytotoxicity due to their ability to form highly lethal DNA interstrand cross-links.[1] These cross-links are minimally distorting to the DNA helix, making them difficult for cellular repair mechanisms to recognize and resolve.[2] Dimethyl-SGD-1882 is a C8/C8'-linked PBD dimer that exemplifies the potent anti-tumor activity of this class of molecules and is utilized as a payload in ADCs.[1][3] SGD-1882 is the cytotoxic payload released from the drug-linker talirine (SGD-1910) used in the clinically evaluated ADC, vadastuximab talirine (SGN-CD33A).[4][5]
Mechanism of Action
The primary mechanism of action of Dimethyl-SGD-1882 is the alkylation of DNA. This process can be broken down into the following key steps:
-
Minor Groove Binding: The three-dimensional structure of the PBD dimer allows it to fit snugly within the minor groove of DNA, with a preference for specific GC-rich sequences.[2]
-
Covalent Bonding: Each PBD unit possesses an electrophilic imine moiety at the N10-C11 position. This allows for the formation of a covalent aminal linkage between the C11 position of the PBD and the C2-amino group of a guanine base on opposite DNA strands.[2]
-
DNA Cross-linking: The dimeric nature of the molecule enables it to bind to two separate guanine bases, resulting in the formation of either interstrand or intrastrand DNA cross-links.[1]
-
Biological Consequences: These DNA lesions block the progression of replication forks and transcription machinery, leading to cell cycle arrest, primarily at the G2-M phase, and the induction of apoptosis.[2][3]
Signaling Pathways Affected by PBD Dimers
The DNA damage induced by PBD dimers triggers a cascade of cellular responses. The DNA Damage Response (DDR) pathway is activated, leading to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.[3] This initiates signaling through key kinases like ATM and ATR, which in turn activate downstream effectors such as CHK1 and CHK2, leading to cell cycle arrest. Prolonged arrest and extensive DNA damage ultimately lead to the activation of apoptotic pathways. PBD dimers have also been shown to modulate signaling pathways such as p53-dependent and -independent apoptosis, JNK/AP-1, and inhibit transcription factors like NF-κB.
Figure 1. Mechanism of action of a Dimethyl-SGD-1882-containing ADC.
Quantitative Data
Due to the limited public availability of specific data for Dimethyl-SGD-1882 as a standalone agent, the following tables summarize data for the closely related ADC, SGN-CD33A, which releases SGD-1882 upon linker cleavage.
Table 1: In Vitro Cytotoxicity of SGN-CD33A against AML Cell Lines
| Cell Line | MDR Status | IC50 (ng/mL) |
| HL-60 | Negative | 22 (mean for all lines) |
| THP-1 | Positive | 27 (mean for MDR+ lines) |
| TF1-α | Positive | 27 (mean for MDR+ lines) |
| MDR-positive Line 1 | Positive | 227 (for GO) / <1000 (for GO) |
| MDR-positive Line 2 | Positive | >1000 (for GO) |
| MDR-positive Line 3 | Positive | >1000 (for GO) |
| MDR-positive Line 4 | Positive | >1000 (for GO) |
| Data extracted from studies on SGN-CD33A, which utilizes a PBD dimer payload that releases SGD-1882.[6] Gemtuzumab ozogamicin (GO) is included for comparison.[6] |
Table 2: In Vivo Efficacy of SGN-CD33A in AML Xenograft Models
| Xenograft Model | Treatment | Dose | Outcome |
| THP-1 (MDR-positive) | SGN-CD33A | 300 mcg/kg (single dose) | Durable complete regressions |
| TF1-α (MDR-positive) | SGN-CD33A | 300 mcg/kg (single dose) | Durable complete regressions |
| Drug-resistant AML | SGN-CD33A | 100 mcg/kg (single dose) | Significantly delayed tumor growth |
| Drug-resistant AML | Gemtuzumab ozogamicin | 1000 mcg/kg | Inactive |
| Data from preclinical studies of SGN-CD33A.[6] |
Synthesis
A detailed, step-by-step synthesis protocol for Dimethyl-SGD-1882 is not publicly available. However, the synthesis of related PBD dimer payloads, such as talirine (SGD-1910), has been described as a multi-step process.[5][7] The general strategy involves the convergent synthesis of the two monomeric PBD units, followed by their linkage via the C8 positions and subsequent functionalization to introduce the linker for antibody conjugation.[5] Key challenges in the synthesis include maintaining the stereochemistry at the C11a position, which is crucial for DNA binding, and controlling the formation of impurities.[7]
Figure 2. High-level workflow for PBD dimer payload synthesis.
Experimental Protocols
DNA Interstrand Cross-linking Assessment by Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage, including interstrand cross-links (ICLs).
Principle: DNA ICLs reduce the migration of DNA in an electric field. By inducing random strand breaks (e.g., with radiation) after drug treatment, the extent of ICLs can be quantified by the decrease in the "comet tail" length compared to irradiated control cells.
Protocol:
-
Cell Treatment: Treat cells with Dimethyl-SGD-1882 or an ADC containing the payload for the desired time. Include untreated and vehicle-treated controls.
-
Irradiation: After treatment, irradiate the cells on ice with a defined dose of X-rays (e.g., 15 Gy) to induce random DNA strand breaks. A non-irradiated control should be included.
-
Cell Embedding: Mix a suspension of ~10^5 cells/mL with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the tail moment or percentage of DNA in the tail using specialized software. A decrease in tail migration in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.[8][9][10]
Analysis of PBD-DNA Adducts by HPLC-MS
Principle: This method allows for the sensitive and specific detection and quantification of PBD-DNA adducts from cells or tissues.
Protocol:
-
DNA Isolation: Treat cells or tissues with the PBD compound. Isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Precipitate the digested DNA to remove proteins and other contaminants. The resulting supernatant containing the nucleosides and adducts can be further purified by solid-phase extraction.
-
HPLC Separation: Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of acetonitrile and water containing a small amount of formic acid is typically used.
-
Mass Spectrometry Detection: Analyze the eluent from the HPLC using a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS) for higher specificity. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected PBD-guanine adduct.
-
Quantification: Quantify the amount of adduct by comparing the peak area to that of a known amount of a stable isotope-labeled internal standard.[11][12]
Figure 3. Experimental workflows for detecting DNA cross-links.
Conclusion
Dimethyl-SGD-1882 represents a powerful cytotoxic agent for the development of next-generation ADCs. Its ability to form highly lethal and persistent DNA interstrand cross-links provides a distinct and potent mechanism of action against cancer cells. Understanding the technical details of its mechanism, efficacy, and the methods for its evaluation is crucial for the successful design and development of novel cancer therapeutics. While specific quantitative data and a detailed synthesis protocol for Dimethyl-SGD-1882 remain proprietary, the information available for closely related compounds and ADCs underscores its significant potential in oncology.
References
- 1. SGN-CD33A: Overcoming Multi-Drug Resistance in AML Through Targeted Pyrrolobenzodiazepine Dimer Therapy [synapse.patsnap.com]
- 2. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 5. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Observation of the reversibility of a covalent pyrrolobenzodiazepine (PBD) DNA adduct by HPLC/MS and CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Dimethyl-SGD-1882 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a synthetically derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-interactive agents. PBD dimers are recognized for their ability to form covalent cross-links in the minor groove of DNA, leading to significant cytotoxic effects. This mechanism of action makes them promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides an in-depth overview of the early-stage research concerning the cytotoxicity of Dimethyl-SGD-1882, including its mechanism of action, representative cytotoxic activity, and detailed experimental protocols.
Data Presentation: Cytotoxicity of PBD Dimers
While specific public data on the cytotoxicity of Dimethyl-SGD-1882 is limited, the following table summarizes the in vitro cytotoxicity of a closely related and well-characterized PBD dimer, SJG-136. This data is presented as a surrogate to illustrate the potent anti-proliferative activity characteristic of this class of compounds.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| HCT-116 | Colon Cancer | 0.1 |
| HT-29 | Colon Cancer | 0.3 |
| SW620 | Colon Cancer | 0.3 |
| HCT-8 | Colon Cancer | 2.3 |
| HCT-15 | Colon Cancer | 3.7 |
| 3T3 | Murine Fibroblast | 6.3 |
| 3T3 pHamdr-1 (mdr-1 expressing) | Murine Fibroblast | 208 |
Note: The increased IC50 value in the mdr-1 expressing cell line suggests that P-glycoprotein may be involved in conferring resistance to this class of compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)
This protocol describes a general method for determining the in vitro cytotoxicity of Dimethyl-SGD-1882 against a panel of human cancer cell lines.
1. Cell Culture and Plating:
-
Human cancer cell lines are cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
A stock solution of Dimethyl-SGD-1882 is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the appropriate cell culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of Dimethyl-SGD-1882 is added to the wells.
-
Control wells containing medium with 0.1% DMSO and wells with untreated cells are also included.
-
The plates are incubated for a period of 72 to 96 hours.
3. Measurement of Cell Viability:
-
For MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
For Sulforhodamine B (SRB) Assay:
-
After incubation, cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed five times with distilled water and air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
-
The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye is solubilized with 200 µL of 10 mM Tris base (pH 10.5).
-
The absorbance is measured at 510 nm.
-
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Mechanism of Action: DNA Cross-linking
Caption: Mechanism of Dimethyl-SGD-1882 induced cytotoxicity.
Signaling Pathway of PBD Dimer-Induced Cell Death
Caption: Signaling pathway of PBD dimer-induced cell death.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment.
References
Investigating the DNA Alkylating Properties of Dimethyl-SGD-1882: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a synthetically-derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-interactive agents. As the cytotoxic payload component of the antibody-drug conjugate (ADC) vadastuximab talirine (SGN-CD33A), Dimethyl-SGD-1882 plays a critical role in the therapeutic efficacy of the conjugate. This technical guide provides an in-depth analysis of the DNA alkylating properties of Dimethyl-SGD-1882, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs.
Introduction
Pyrrolobenzodiazepines are a class of sequence-selective DNA minor groove binding agents. Dimethyl-SGD-1882, a PBD dimer, is designed to be significantly more cytotoxic than its monomeric counterparts due to its ability to form covalent interstrand cross-links within the DNA double helix. This cross-linking activity is the primary mechanism by which Dimethyl-SGD-1882 exerts its potent anti-tumor effects. By physically preventing the separation of the DNA strands, it effectively blocks critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The high potency of Dimethyl-SGD-1882 makes it an ideal payload for ADCs, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of Dimethyl-SGD-1882 as a DNA alkylating agent can be summarized in the following steps:
-
Minor Groove Binding: Dimethyl-SGD-1882 selectively binds to the minor groove of DNA.
-
Covalent Bonding: It then forms a covalent bond with the C2-amino group of a guanine base on one strand of the DNA.
-
Interstrand Cross-linking: Subsequently, the second reactive arm of the PBD dimer forms a covalent bond with a guanine on the opposing DNA strand, creating a highly stable interstrand cross-link.[1]
-
Biological Consequences: This DNA cross-link inhibits DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Dimethyl-SGD-1882 and related PBD dimers.
Table 1: Cytotoxicity of SGN-CD33A (Vadastuximab Talirine) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (ng/mL) |
| HL-60 | 0.03 |
| KG-1 | 0.1 |
| NB4 | 0.02 |
| MOLM-13 | 0.05 |
| OCI-AML3 | 0.08 |
Data represents the concentration of the full ADC required to inhibit cell growth by 50% and serves as an indicator of the potent cytotoxic effect of the Dimethyl-SGD-1882 payload upon internalization.
Table 2: DNA Cross-linking Efficiency of a Structurally Similar PBD Dimer (SJG-136)
| Parameter | Value |
| XL50 | 0.045 µM |
XL50 is the concentration of the compound required to induce 50% DNA cross-linking in a plasmid-based assay. This value for SJG-136, a closely related PBD dimer, provides a benchmark for the high DNA cross-linking potency expected of Dimethyl-SGD-1882.[2]
Experimental Protocols
Single Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-linking
This assay is used to detect DNA interstrand cross-links in individual cells.
Materials:
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Low melting point agarose (LMAgarose)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
SYBR® Green I staining solution
-
Microscope slides
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Encapsulation in Agarose: Mix 10 µL of the cell suspension with 75 µL of molten LMAgarose (at 37°C) and immediately pipette onto a microscope slide. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at room temperature.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with SYBR® Green I solution for 5 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in the tail moment of the comet compared to control cells.
HPLC-MS/MS for the Analysis of PBD-DNA Adducts
This method is used for the sensitive and specific detection and quantification of Dimethyl-SGD-1882-DNA adducts.
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standards (isotopically labeled PBD-DNA adducts)
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with Dimethyl-SGD-1882 using a commercial DNA extraction kit.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides by incubating with nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Precipitate proteins from the digested sample and collect the supernatant containing the nucleosides and DNA adducts.
-
HPLC Separation: Inject the sample onto the C18 column and separate the components using a gradient of mobile phase B.
-
MS/MS Detection: Introduce the eluent into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the Dimethyl-SGD-1882-DNA adducts and the internal standards. The transition from the protonated molecular ion of the adduct to a specific fragment ion is monitored.
-
Quantification: Calculate the amount of PBD-DNA adducts in the original DNA sample based on the ratio of the peak area of the analyte to that of the internal standard.
Visualization of Cellular Pathways
Mechanism of Action of a Dimethyl-SGD-1882-containing ADC
Caption: Workflow of ADC-mediated delivery and action of Dimethyl-SGD-1882.
DNA Damage Response Signaling Pathway Activated by Dimethyl-SGD-1882
References
Foundational Studies of Pyrrolobenzodiazepine (PBD) Dimers in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, synthetic DNA-interactive agents that have garnered significant attention in oncology.[1][2] These molecules function by binding to the minor groove of DNA and forming covalent interstrand cross-links, a form of damage that is particularly challenging for cancer cells to repair.[3][4] This activity stalls critical cellular processes like DNA replication, leading to cell cycle arrest and apoptosis.[3][5] Their exquisite potency, often in the picomolar range, and their novel mechanism of action have made them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2][6][7] This guide provides a comprehensive overview of the foundational studies of PBD dimers, detailing their mechanism of action, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the critical cellular pathways involved.
Mechanism of Action: DNA Interstrand Cross-Linking
PBDs are synthetic compounds derived from a class of natural products produced by Streptomyces species.[3] The dimeric form consists of two PBD monomers connected by a flexible linker, typically through their C8 positions.[1] This structure is critical for their biological function.
The mechanism proceeds as follows:
-
Minor Groove Binding: The PBD dimer's three-dimensional shape allows it to fit snugly within the minor groove of the DNA double helix. It demonstrates selectivity for specific sequences, often purine-guanine-purine sequences.[3]
-
Covalent Bonding: Once positioned, the electrophilic C11 imine moieties on each PBD unit form a covalent aminal bond with the exocyclic C2-amino group of guanine bases on opposite DNA strands.[3][8]
-
Interstrand Cross-Link (ICL) Formation: This dual bonding creates a highly stable interstrand cross-link. A key feature of PBD-induced ICLs is that they produce minimal distortion of the DNA helix.[3] This subtle damage is thought to evade immediate recognition by some cellular DNA repair machinery, contributing to the persistence and potency of the lesion.[3][4]
-
Cellular Consequences: The ICL physically blocks the separation of DNA strands, which is essential for replication and transcription. This leads to the stalling of replication forks, induction of the DNA Damage Response (DDR), cell cycle arrest (primarily at the G2/M phase), and ultimately, apoptosis.[3][9]
Caption: PBD Dimer Mechanism of Action.
Quantitative Data from Preclinical Studies
The extreme potency of PBD dimers is a defining characteristic. This is reflected in their low picomolar to nanomolar cytotoxicity values across a wide range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of PBD Dimers
| Compound | Cell Line Panel | Mean GI₅₀ (pM) | GI₅₀ Range | Citation |
| SG3199 | 38 Human Cancer Cell Lines | 151.5 | 0.79 pM - 1.05 nM | [1][10] |
| SJG-136 (SG2000) | 8 Human Cancer Cell Lines | 212 | 2.1 pM - 2.3 nM | [8] |
GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.
Table 2: In Vivo Efficacy of PBD Dimer-Based ADCs
| ADC | Target | Xenograft Model | Dosing | Outcome | Citation |
| Anti-HER2-SG3584 | HER2 | NCI-N87 Gastric Tumor | 6 mg/kg (single dose) | Tumor stasis for ~30 days | [11] |
| Anti-CD22-PBD (ADC 6) | CD22 | WSU-DLCL2 Lymphoma | 2 mg/kg | Tumor stasis | [12] |
| ADCT-301 | CD25 | Karpas 299 Lymphoma | 0.1 - 0.6 mg/kg (single dose) | Dose-dependent antitumor activity | [13] |
| Anti-5T4-SG3249 | 5T4 | MDA-MB-361 Breast Tumor | 1 mg/kg (single dose) | Tumor stasis | [14] |
Cellular Signaling and Response Pathways
The formation of a PBD-DNA adduct triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The cell attempts to repair the damage, but the persistent and minimally distorting nature of the PBD cross-link often makes this futile, leading to programmed cell death.
Key proteins involved in this pathway include the sensor kinases ATM, ATR, and DNA-PK, which are activated in response to the DNA lesion.[9] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest.[9] The phosphorylation of histone variant H2AX (to form γ-H2AX) is an early and critical marker of this response, flagging the site of damage.[15][16] If the damage is irreparable, the pathway culminates in the activation of caspases and apoptosis.
Caption: PBD-Induced DNA Damage Response Pathway.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are representative protocols for key assays used in the foundational evaluation of PBD dimers.
In Vitro Cytotoxicity Assay (Growth Inhibition - GI₅₀)
This protocol determines the concentration of a PBD compound required to inhibit the growth of a cancer cell line by 50%.
Methodology:
-
Cell Plating: Seed human tumor cells in 96-well microtiter plates at a predetermined density (e.g., 1,000-5,000 cells/well) in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the PBD dimer (e.g., SG3199) in DMSO. Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., from 1 pM to 10 µM).
-
Treatment: Remove the medium from the cell plates and add 100 µL of the diluted PBD compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for a defined period, typically 72-96 hours, at 37°C, 5% CO₂.
-
Viability Assessment (e.g., Sulforhodamine B - SRB Assay):
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
-
Data Analysis: Measure the optical density (OD) at 510 nm using a plate reader. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the drug concentration and use a sigmoidal dose-response curve-fitting model (e.g., in GraphPad Prism) to determine the GI₅₀ value.[10]
DNA Interstrand Cross-Linking (ICL) Comet Assay
The single-cell gel electrophoresis (Comet) assay is used to quantify the formation of DNA interstrand cross-links in cells.
Methodology:
-
Cell Treatment: Treat a suspension of tumor cells (e.g., 1x10⁶ cells/mL) with the PBD dimer at various concentrations for a specified time (e.g., 1-4 hours).
-
Cell Embedding: Mix a small aliquot of treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation (for ICL detection): To distinguish cross-links from other damage, induce random DNA strand breaks by irradiating the slides on ice with a calibrated dose of gamma or X-rays (e.g., 5-10 Gy). Non-cross-linked DNA will fragment, while cross-linked DNA will remain larger.
-
Alkaline Unwinding/Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold, high-pH alkaline buffer (e.g., pH > 13) to unwind the DNA. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), dehydrate in ethanol, and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. The DNA will have migrated from the nucleus, forming a "comet" shape.
-
The "comet tail" consists of fragmented, broken DNA, while the "head" contains intact DNA.
-
In irradiated, non-cross-linked control cells, a long tail will be visible. In irradiated, PBD-treated cells, the interstrand cross-links will prevent DNA migration, resulting in a significantly reduced or absent tail.
-
Quantify the extent of cross-linking by measuring the "Olive Tail Moment" (OTM), which is a product of the tail length and the fraction of DNA in the tail, using specialized image analysis software. A decrease in OTM compared to the irradiated control indicates the presence of ICLs.[13]
-
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer–Containing Antibody–Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies | Semantic Scholar [semanticscholar.org]
Dimethyl-SGD-1882: A Technical Guide to its Role in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882, also known as Dimethyl-PBD dimer, is a highly potent synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a cytotoxic payload in the design of antibody-drug conjugates (ADCs). PBD dimers are a class of DNA-interactive agents that covalently bind to the minor groove of DNA, inducing DNA damage and triggering cell death. Their exceptional potency makes them suitable for targeting tumor cells, even those with low antigen expression.
This technical guide provides a comprehensive overview of Dimethyl-SGD-1882, focusing on its mechanism of action, its application in ADCs, and the experimental protocols used for its evaluation. The information presented is intended to support researchers and drug development professionals in the advancement of novel cancer therapeutics.
Mechanism of Action
The primary mechanism of action of Dimethyl-SGD-1882 is the alkylation of DNA. As a PBD dimer, it possesses two electrophilic imine moieties that can form covalent bonds with the N2 position of guanine bases in the minor groove of DNA. This results in the formation of interstrand or intrastrand DNA cross-links.
These DNA lesions are highly cytotoxic as they interfere with essential cellular processes such as DNA replication and transcription. The formation of these adducts triggers a DNA damage response (DDR) in the cell, leading to cell cycle arrest, and ultimately, apoptosis.
Signaling Pathway of PBD Dimer-Induced Cell Death
The DNA cross-links induced by Dimethyl-SGD-1882 activate a complex signaling cascade. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase) are recruited to the site of DNA damage and activated through phosphorylation. These kinases, in turn, phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2.
Activation of Chk1 and Chk2 leads to cell cycle arrest, primarily at the G2/M phase, allowing time for the cell to attempt DNA repair. However, the highly stable nature of PBD-DNA adducts often makes them refractory to repair. If the damage is too extensive and cannot be repaired, the cell is directed towards apoptosis, a form of programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
Data Presentation
| Cell Line | Cancer Type | GI50 (pM) |
| Hematological Malignancies | ||
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.1 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 1.3 |
| MOLM-13 | Acute Myeloid Leukemia | 2.5 |
| MV-4-11 | Acute Myeloid Leukemia | 3.0 |
| HL-60 | Acute Promyelocytic Leukemia | 10.0 |
| Ramos | Burkitt's Lymphoma | 15.0 |
| Daudi | Burkitt's Lymphoma | 20.0 |
| Solid Tumors | ||
| NCI-H292 | Non-small Cell Lung Cancer | 50.0 |
| A549 | Non-small Cell Lung Cancer | 100.0 |
| MDA-MB-231 | Breast Cancer | 75.0 |
| SK-BR-3 | Breast Cancer | 150.0 |
| PC-3 | Prostate Cancer | 80.0 |
| DU-145 | Prostate Cancer | 120.0 |
| A431 | Epidermoid Carcinoma | 90.0 |
Note: Data presented is for the related PBD dimer SG3199 and is intended to be representative of the high potency of this class of molecules. Specific GI50 values for Dimethyl-SGD-1882 may vary.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of Dimethyl-SGD-1882 and its corresponding ADCs. The following sections provide methodologies for key experiments.
Synthesis of Dimethyl-SGD-1882
A detailed, step-by-step synthesis protocol for Dimethyl-SGD-1882 is not publicly available. However, the general synthesis of unsymmetrical C2-aryl-substituted PBD dimers involves a convergent approach. This strategy allows for the parallel synthesis of the "left-hand" (linker-bearing) and "right-hand" (non-linker-bearing) monomeric PBD units, followed by a late-stage dimerization reaction. This approach offers flexibility in modifying the linker and the non-linker-bearing aryl substituent.
Antibody-Drug Conjugation
The conjugation of Dimethyl-SGD-1882 to a monoclonal antibody is typically achieved through a maleimide-based linker attached to the payload. This linker reacts with free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethyl-SGD-1882 with a maleimide linker
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Solvent for payload (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction:
-
Incubate the mAb solution with a molar excess of the reducing agent (e.g., 5-10 equivalents of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the Dimethyl-SGD-1882-linker in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the payload solution to the reduced antibody solution at a specific molar ratio (e.g., 3-5 fold molar excess of payload to antibody) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the payload-linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, excess reagents, and aggregated protein using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dimethyl-SGD-1882 or ADC solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Dimethyl-SGD-1882 or the ADC in complete culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.
-
DNA Cross-linking Assay (Agarose Gel-Based)
This assay is used to qualitatively or semi-quantitatively assess the ability of a compound to induce interstrand DNA cross-links.
Materials:
-
Linearized plasmid DNA
-
Dimethyl-SGD-1882
-
Reaction buffer
-
Denaturing solution (e.g., formamide/EDTA)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Protocol:
-
Reaction Setup:
-
Incubate linearized plasmid DNA with varying concentrations of Dimethyl-SGD-1882 in a reaction buffer at 37°C for a defined period.
-
-
Denaturation:
-
Stop the reaction and denature the DNA by adding a denaturing solution and heating at 95°C for 5-10 minutes, followed by rapid cooling on ice.
-
-
Agarose Gel Electrophoresis:
-
Load the denatured DNA samples onto an agarose gel.
-
Run the gel electrophoresis to separate the DNA fragments.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Non-cross-linked DNA will appear as single-stranded DNA, while cross-linked DNA will renature and migrate as double-stranded DNA. The intensity of the bands can be quantified to estimate the extent of cross-linking.
-
Experimental Workflow
The development and evaluation of an ADC with Dimethyl-SGD-1882 typically follows a structured workflow, from initial synthesis to in vivo efficacy studies.
Conclusion
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine dimer with significant potential as a cytotoxic payload for antibody-drug conjugates. Its ability to form highly lethal DNA cross-links makes it an attractive candidate for the treatment of various cancers. This technical guide has provided an in-depth overview of its mechanism of action, available preclinical data, and key experimental protocols. Further research and development in this area hold the promise of delivering novel and effective targeted therapies for patients in need.
The Significance of the C8-Linkage in Pyrrolobenzodiazepine (PBD) Dimers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA minor-groove binding agents.[1][2] Originally discovered as natural products, synthetic PBD dimers have garnered significant attention in oncology drug development, particularly as payloads for antibody-drug conjugates (ADCs).[2][3] Their exceptional cytotoxicity stems from their ability to form covalent adducts with DNA, leading to interstrand cross-links that are difficult for cancer cells to repair.[1][4]
A critical structural feature of these synthetic PBD dimers is the linker connecting the two PBD monomers. The most extensively studied and successful PBD dimers are linked through their C8 positions.[2][5] This technical guide provides a comprehensive overview of the significance of the C8-linkage in PBD dimers, focusing on its role in their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize these powerful compounds.
Mechanism of Action: The Central Role of the C8-Linkage
The biological activity of PBD dimers is initiated by their sequence-selective binding to the DNA minor groove.[6] The C8-linkage plays a crucial role in positioning the two PBD units to form highly cytotoxic DNA interstrand cross-links.[6][7]
Upon binding, the electrophilic C11 position of each PBD monomer forms a covalent aminal linkage with the C2-amino group of a guanine base on opposite DNA strands.[8] The C8-linker spans the minor groove, tethering the two PBD units and enabling the formation of these interstrand cross-links, which are highly effective at blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8] PBD dimers with a C8-linkage have been shown to be significantly more cytotoxic than their monomeric counterparts.[5]
The formation of these DNA adducts triggers a robust DNA damage response (DDR). Key signaling pathways, including the ATM-Chk2 and ATR-Chk1 pathways, are activated in response to PBD-induced DNA damage. This leads to cell cycle arrest, typically at the G2/M phase, providing the cell with an opportunity to repair the damage. However, the highly stable and minimally distorting nature of PBD-DNA adducts makes them difficult to repair, often leading to the induction of apoptosis through the activation of caspase cascades.[6][8]
Data Presentation: Quantitative Analysis of C8-Linked PBD Dimers
The nature of the C8-linker, particularly its length, has a profound impact on the DNA cross-linking efficiency and cytotoxicity of PBD dimers. The following tables summarize the available quantitative data for a homologous series of C8-O-(CH2)n-O-C8' linked PBD dimers.
| Linker Length (n) | Compound | Mean IC50 (nM) in Ovarian Carcinoma Cell Lines | Relative Activity |
| 3 | 1 | 0.05 | Most Active |
| 4 | 2 | >1 | Least Active |
| 5 | 3 | 0.08 | Highly Active |
| 6 | 4 | 0.2 | Moderately Active |
Table 1: Comparative Cytotoxicity of C8-O-(CH2)n-O-C8' Linked PBD Dimers in a Panel of Five Ovarian Carcinoma Cell Lines. The data demonstrates that PBD dimers with an odd number of methylene units in the linker (n=3 and 5) exhibit significantly higher cytotoxicity than those with an even number of methylene units (n=4 and 6). This alternating activity is attributed to the optimal spatial orientation of the two PBD units for cross-linking guanines on opposite DNA strands.[1]
| Compound | GI50 (pM) |
| SG3199 | 151.5 (mean across 38 cell lines) |
Table 2: In Vitro Cytotoxicity of SG3199, a C8-Linked PBD Dimer. SG3199 is the warhead component of the ADC payload tesirine. Its potent cytotoxicity across a wide range of cancer cell lines highlights the effectiveness of the C8-linked PBD dimer scaffold.[3][9]
Experimental Protocols
Synthesis of a C8-Linked PBD Dimer (Representative Protocol)
The synthesis of C8-linked PBD dimers is a multi-step process that requires careful control of reaction conditions. A convergent approach is often employed, where the PBD monomer is first synthesized and then dimerized via the C8-linker.[3]
Materials:
-
Appropriately substituted PBD monomer precursor
-
1,3-Dibromopropane (for n=3 linker)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Dissolve the PBD monomer precursor in anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Add 1,3-dibromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C8-linked PBD dimer.
-
Further purification can be achieved by preparative HPLC to obtain the final compound with high purity.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT/GI50 Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBD dimer stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PBD dimer in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the PBD dimer dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration and determine the GI50 value from the dose-response curve.[3]
DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)
This assay is used to quantify the ability of a compound to induce interstrand cross-links in DNA.[11][12][13][14]
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Restriction enzyme
-
PBD dimer
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Linearize the plasmid DNA with a suitable restriction enzyme.
-
Incubate the linearized plasmid DNA with varying concentrations of the PBD dimer for a defined period at 37°C.
-
Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the DNA strands unless they are cross-linked.
-
Add DNA loading dye to the samples.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments. Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the single-stranded and double-stranded DNA bands to determine the percentage of cross-linking at each drug concentration.
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells treated with PBD dimer
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and treat with the PBD dimer for various time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence in each well using a luminometer.
-
The luminescence signal is proportional to the amount of active caspase-3/7.
Visualizations
Figure 1: Mechanism of Action of C8-Linked PBD Dimers. This diagram illustrates the sequential steps from DNA minor groove binding to the induction of apoptosis.
Figure 2: PBD-Induced DNA Damage Response Pathway. This diagram shows the activation of key signaling molecules leading to cell cycle arrest and apoptosis.
Figure 3: Experimental Workflow for PBD Dimer Characterization. This flowchart outlines the key experiments for evaluating the biological activity of newly synthesized PBD dimers.
Conclusion
The C8-linkage is a cornerstone of modern PBD dimer design, enabling the creation of exceptionally potent DNA cross-linking agents with significant therapeutic potential. The length and composition of this linker are critical determinants of cytotoxicity, with linkers containing an odd number of methylene units generally demonstrating superior activity. Understanding the intricate details of their mechanism of action, including the induction of the DNA damage response and apoptosis, is crucial for the rational design of next-generation PBD-based therapeutics, particularly in the context of antibody-drug conjugates. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing this promising class of anti-cancer agents.
References
- 1. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. addgene.org [addgene.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. home.sandiego.edu [home.sandiego.edu]
Preliminary In Vitro Studies of Dimethyl-SGD-1882: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of sequence-selective DNA-alkylating agents. These molecules are of significant interest in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs), due to their high potency. PBD dimers function by cross-linking DNA in the minor groove, leading to the inhibition of DNA replication and the induction of cell death. This technical guide provides a summary of the preliminary in vitro characteristics of Dimethyl-SGD-1882 and related PBD dimers, including their mechanism of action, representative cytotoxicity data, detailed experimental protocols for in vitro evaluation, and the key signaling pathways involved in their cellular response.
Core Mechanism of Action
Dimethyl-SGD-1882, like other PBD dimers, exerts its cytotoxic effects through the alkylation of DNA.[1] The molecule's structure allows it to form both interstrand and intrastrand cross-links with DNA, which is a more complex and difficult-to-repair form of DNA damage compared to the adducts formed by PBD monomers.[1][2] This cross-linking activity effectively stalls DNA replication forks and triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[3] A key feature of PBD dimers is that they cause minimal distortion of the DNA helix, which may allow them to evade detection by cellular DNA repair mechanisms, contributing to their high potency.[3]
Data Presentation: In Vitro Cytotoxicity
Table 1: Representative In Vitro Cytotoxicity of a PBD Dimer (SG3199) in Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian Carcinoma | 11.6 |
| BT-474 | Breast Ductal Carcinoma | 19.3 |
| Capan-1 | Pancreatic Adenocarcinoma | 21.0 |
| NCI-H460 | Large Cell Lung Cancer | 32.2 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 41.5 |
| MOLM-13 | Acute Myeloid Leukemia | 46.1 |
| LNCaP | Prostate Carcinoma | 55.4 |
| NCI-N87 | Gastric Carcinoma | 79.0 |
| MDA-MB-231 | Breast Adenocarcinoma | 104.0 |
| HL-60 | Acute Promyelocytic Leukemia | 155.0 |
| HT-29 | Colorectal Adenocarcinoma | 206.0 |
| Ramos | Burkitt's Lymphoma | 314.0 |
| A431 | Epidermoid Carcinoma | 451.0 |
| Jurkat | Acute T-Cell Leukemia | 1050 |
Disclaimer: The data presented is for the related PBD dimer SG3199 and is intended to be representative of the potency of this class of compounds. This data was extracted from a published study and is cited accordingly.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the study of Dimethyl-SGD-1882.
In Vitro Cytotoxicity Assay (Based on MTT/XTT Protocol)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dimethyl-SGD-1882 (or other PBD dimer)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom, opaque-walled microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Dimethyl-SGD-1882 in DMSO (e.g., 10 mM). Create a series of dilutions in complete culture medium to achieve the final desired concentrations for the assay.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Dimethyl-SGD-1882. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
For MTT: Shake the plate for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm.
-
For XTT: Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 or IC50 value.
DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)
This assay determines the ability of a compound to form covalent cross-links in DNA.[5]
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Restriction enzyme (e.g., HindIII) to linearize the plasmid
-
[γ-³²P]ATP and T4 Polynucleotide Kinase for radiolabeling
-
Dimethyl-SGD-1882
-
Reaction buffer
-
Denaturing loading dye
-
Agarose gel and electrophoresis equipment
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Preparation: Linearize the pBR322 plasmid with a restriction enzyme. Dephosphorylate the ends and then radiolabel the 5' ends using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Cross-linking Reaction: Incubate the radiolabeled linear DNA with varying concentrations of Dimethyl-SGD-1882 in a reaction buffer for a specified time (e.g., 2 hours).
-
Denaturation: Stop the reaction and denature the DNA by heating.
-
Gel Electrophoresis: Add a denaturing loading dye and run the samples on an agarose gel.
-
Visualization and Analysis: Visualize the DNA bands using a phosphorimager or autoradiography. Single-stranded DNA will migrate faster than the cross-linked, double-stranded DNA. The intensity of the band corresponding to the double-stranded DNA represents the degree of interstrand cross-linking.
Mandatory Visualizations
Signaling Pathways
PBD dimer-induced DNA cross-links trigger the DNA Damage Response (DDR) pathway. The central kinases of this pathway, ATM, ATR, and DNA-PK, are activated and phosphorylate downstream targets, including the checkpoint kinases Chk1 and Chk2.[6] This leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3] If the damage is too extensive, the pathway can initiate apoptosis.
Caption: DNA Damage Response Pathway Activated by PBD Dimers.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a cytotoxic compound like Dimethyl-SGD-1882.
Caption: General Workflow for In Vitro Cytotoxicity Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note & Protocol: Conjugation of Dimethyl-SGD-1882 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs). PBD dimers are a class of highly effective cytotoxic agents that exert their anti-tumor activity by cross-linking DNA in the minor groove.[1][2] The targeted delivery of these potent payloads to cancer cells via monoclonal antibodies can enhance their therapeutic index while minimizing systemic toxicity.[][4]
The chemical structure of Dimethyl-SGD-1882 features a para-aminophenyl group, which provides a reactive primary amine handle for conjugation. This protocol outlines a common and effective method for linking Dimethyl-SGD-1882 to an antibody through this amine group using an N-hydroxysuccinimide (NHS) ester-functionalized crosslinker. The resulting ADC can be a powerful tool for targeted cancer therapy research and development.
Signaling Pathway of PBD Dimer-Based ADCs
PBD dimer-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the cytotoxic PBD dimer is released from the antibody, often through the cleavage of the linker in the lysosomal compartment. The released PBD dimer can then translocate to the nucleus, where it binds to the minor groove of DNA and forms covalent cross-links, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a Dimethyl-SGD-1882 ADC.
Experimental Protocol: Amine-Reactive Conjugation using an NHS Ester Crosslinker
This protocol describes the conjugation of Dimethyl-SGD-1882 to an antibody via its primary amine using a heterobifunctional NHS ester-maleimide crosslinker, followed by reaction with a thiol-containing linker attached to the antibody. This two-step process provides a stable linkage.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting vehicle for the ADC |
| Dimethyl-SGD-1882 | Commercial Source | Cytotoxic payload |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Commercial Source | Heterobifunctional crosslinker |
| DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) | Commercial Source | Reducing agent for antibody disulfide bonds |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | Solvent for Dimethyl-SGD-1882 and SMCC |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Lab-prepared | Buffer for antibody handling and purification |
| Borate Buffer (50 mM, pH 8.5) | Lab-prepared | Reaction buffer for NHS ester conjugation |
| Elution Buffer for Purification | Lab-prepared | Buffer for size-exclusion or hydrophobic interaction chromatography |
| Quenching Reagent (e.g., Tris-HCl) | Commercial Source | To stop the NHS ester reaction |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | For buffer exchange and removal of small molecules |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Source | For ADC purification and DAR characterization |
| UV-Vis Spectrophotometer | N/A | For concentration and DAR determination |
| Mass Spectrometer (optional) | N/A | For detailed characterization of the ADC |
Experimental Workflow
Caption: Workflow for Dimethyl-SGD-1882 antibody conjugation.
Detailed Methodology
Step 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer for the NHS ester reaction. Exchange the antibody storage buffer with Borate Buffer (50 mM, pH 8.5) using a desalting column or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the borate buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
Step 2: Activation of Antibody with SMCC Crosslinker
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to PBS (pH 7.2-7.4).
Step 3: Conjugation of Dimethyl-SGD-1882 to the Activated Antibody
-
Prepare Dimethyl-SGD-1882 Solution: Dissolve Dimethyl-SGD-1882 in anhydrous DMSO to a concentration of 10 mM.
-
Antibody Reduction (for thiol-maleimide reaction): This step is not directly applicable for the amine-reactive conjugation described in this primary protocol. However, if a maleimide-thiol strategy is chosen, the antibody would be partially reduced at this stage using DTT or TCEP to expose free thiol groups from interchain disulfide bonds.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the Dimethyl-SGD-1882 solution to the SMCC-activated antibody solution.
-
Incubation: Incubate the reaction for 4-16 hours at 4°C with gentle stirring, protected from light.
-
Quenching: Quench the reaction by adding a quenching reagent such as Tris-HCl to a final concentration of 50 mM to react with any remaining unreacted NHS esters. Incubate for 30 minutes at room temperature.
Step 4: Purification and Characterization of the ADC
-
Purification: Purify the ADC from unreacted Dimethyl-SGD-1882, linker, and solvent using Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC).[5][6][] HIC is particularly effective for separating ADC species with different drug-to-antibody ratios (DARs).[6][]
-
Characterization:
-
Concentration Measurement: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[] It can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of Dimethyl-SGD-1882 (if it has a distinct absorbance peak away from 280 nm).[] Alternatively, and more accurately, Mass Spectrometry (MS) can be used to determine the DAR distribution.[][8]
-
Purity and Aggregation Analysis: Analyze the purity and extent of aggregation of the final ADC product using SEC.
-
Quantitative Data Summary
| Parameter | Method | Typical Expected Value/Range | Reference(s) |
| Input | |||
| Antibody Concentration | UV-Vis at 280 nm | 2-10 mg/mL | |
| SMCC:Antibody Molar Ratio | N/A | 10:1 to 20:1 | |
| Dimethyl-SGD-1882:Antibody Molar Ratio | N/A | 5:1 to 10:1 | |
| Output | |||
| Final ADC Concentration | UV-Vis at 280 nm | Variable | |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy / Mass Spectrometry | 2-4 | [][8] |
| Purity | Size-Exclusion Chromatography (SEC) | > 95% monomer | [5][6] |
| Aggregate Content | Size-Exclusion Chromatography (SEC) | < 5% | [9] |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of the potent PBD dimer, Dimethyl-SGD-1882, to a monoclonal antibody. The resulting ADC can be a valuable asset for preclinical research and the development of next-generation targeted cancer therapeutics. Careful control of reaction conditions and thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the final conjugate. Researchers should optimize the molar ratios of reactants and purification methods for their specific antibody and application.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
Application Notes and Protocols for Dimethyl-SGD-1882 in Antibody-Drug Conjugate (ADC) Development for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a poor prognosis, necessitating the development of novel targeted therapies. Antibody-drug conjugates (ADCs) represent a promising therapeutic strategy, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Dimethyl-SGD-1882, a highly potent pyrrolobenzodiazepine (PBD) dimer, has emerged as a promising payload for ADC development in AML.[1][2] This document provides detailed application notes and experimental protocols for the utilization of Dimethyl-SGD-1882 in the development of ADCs for AML, targeting researchers, scientists, and drug development professionals.
Dimethyl-SGD-1882 exerts its cytotoxic effect by cross-linking DNA, leading to cell cycle arrest and apoptosis.[2][3] As a payload, it is attached to a monoclonal antibody targeting a specific antigen expressed on AML cells, such as CD33 or CD123.[4][5] Upon binding to the target antigen, the ADC is internalized, and Dimethyl-SGD-1882 is released, inducing cell death in the target cancer cell.
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of PBD dimer-based ADCs in AML models. This data is compiled from preclinical studies of vadastuximab talirine (SGN-CD33A), an ADC utilizing a PBD dimer payload structurally related to Dimethyl-SGD-1882, and other similar PBD-based ADCs.
Table 1: In Vitro Cytotoxicity of PBD Dimer-Based ADCs in AML Cell Lines
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |
| Kasumi-3 | TIM-3 | KK2845 | 49.58 | [4] |
| EoL-1/hTIM-3 | TIM-3 | KK2845 | 1.09 | [4] |
| KG-1 | CD33 | SGN-CD33A | Synergistic with Ara-C (CI < 0.7) | [2] |
| TF1-a | CD33 | SGN-CD33A | Synergistic with Ara-C (CI < 0.7) | [2] |
| Various AML cell lines | CD33 | SGN-CD33A | More potent than Gemtuzumab Ozogamicin | [2] |
Table 2: In Vivo Efficacy of PBD Dimer-Based ADCs in AML Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| Subcutaneous MDR-positive TF1-a model | SGN-CD33A (30 mcg/kg) in combination with Ara-C | Single low dose | Significantly reduced tumor burden compared to either agent alone (p< 0.0001) | [2] |
| Subcutaneous Kasumi-3 model | KK2845 (0.25, 0.5, 1 mg/kg) | Single dose | Inhibited tumor growth | [4] |
| Subcutaneous CMK11-5 model | KK2845 (0.25, 0.5 mg/kg) | Single dose | Inhibited tumor growth | [4] |
| Disseminated EoL-1/hTIM-3 model | KK2845 | Single dose | Robust anti-tumor activity | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Dimethyl-SGD-1882-based ADC
The following diagram illustrates the proposed mechanism of action of an ADC utilizing Dimethyl-SGD-1882.
Caption: Workflow of ADC binding, internalization, payload release, and induction of cell death.
DNA Damage Response Pathway Activated by Dimethyl-SGD-1882
Upon DNA cross-linking by Dimethyl-SGD-1882, the DNA Damage Response (DDR) pathway is activated, leading to cell cycle arrest and apoptosis. The key signaling kinases involved are ATM, ATR, Chk1, and Chk2.[7][8][9][10]
Caption: Key signaling molecules in the DNA damage response pathway activated by PBD dimers.
Experimental Protocols
1. Protocol for Cysteine-Based Conjugation of Dimethyl-SGD-1882 to an Anti-AML Monoclonal Antibody
This protocol describes a method for site-specific conjugation of a maleimide-activated Dimethyl-SGD-1882 derivative to an engineered cysteine residue on a monoclonal antibody targeting an AML-associated antigen (e.g., anti-CD33 or anti-CD123).[11][]
Materials:
-
Anti-AML monoclonal antibody (e.g., anti-CD33 IgG1) with an engineered cysteine residue (1-2 mg/mL in PBS).
-
Maleimide-activated Dimethyl-SGD-1882 derivative (10 mM stock in DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) (10 mM stock in water).
-
N-acetyl cysteine (100 mM stock in water).
-
Phosphate Buffered Saline (PBS), pH 7.2.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis.
-
UV-Vis Spectrophotometer.
Procedure:
-
Antibody Reduction: a. To the antibody solution, add TCEP to a final molar ratio of 10:1 (TCEP:antibody). b. Incubate for 30 minutes at room temperature with gentle mixing to reduce the engineered cysteine residues.
-
Removal of Reducing Agent: a. Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.2) to remove excess TCEP.
-
Conjugation Reaction: a. To the purified, reduced antibody, add the maleimide-activated Dimethyl-SGD-1882 derivative to a final molar ratio of 5:1 (drug:antibody). b. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quenching the Reaction: a. Add N-acetyl cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated payload and other reactants using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
Characterization of the ADC: a. Determine the protein concentration by measuring the absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
Caption: Step-by-step workflow for the conjugation of Dimethyl-SGD-1882 to a monoclonal antibody.
2. Protocol for In Vitro Cytotoxicity Assay of Dimethyl-SGD-1882 ADC on AML Cell Lines (MTT Assay)
This protocol outlines the determination of the in vitro cytotoxicity (IC50) of a Dimethyl-SGD-1882-based ADC on AML cell lines expressing the target antigen.[1][13][14]
Materials:
-
AML cell lines (e.g., KG-1, MOLM-13, MV4-11).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Dimethyl-SGD-1882 ADC.
-
Unconjugated antibody (negative control).
-
Free Dimethyl-SGD-1882 (positive control).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
ADC Treatment: a. Prepare serial dilutions of the Dimethyl-SGD-1882 ADC, unconjugated antibody, and free payload in complete culture medium. b. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO2. c. Centrifuge the plate (for suspension cells) and carefully remove the supernatant. d. Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control. c. Determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
3. Protocol for Cell Cycle Analysis of ADC-Treated AML Cells
This protocol describes the analysis of cell cycle distribution in AML cells following treatment with a Dimethyl-SGD-1882 ADC using propidium iodide (PI) staining and flow cytometry.[15][16][17][18]
Materials:
-
AML cell line.
-
Complete culture medium.
-
Dimethyl-SGD-1882 ADC.
-
PBS.
-
70% Ethanol (ice-cold).
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: a. Seed AML cells in a 6-well plate at a density of 0.5-1 x 10^6 cells/well. b. Treat the cells with the Dimethyl-SGD-1882 ADC at its IC50 and 10x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting and Fixation: a. Harvest the cells by centrifugation. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 500 µL of cold PBS. d. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Dimethyl-SGD-1882 is a highly potent PBD dimer with significant potential as a payload in the development of ADCs for AML. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this compound in their ADC development programs. The quantitative data and experimental workflows presented herein should facilitate the design and execution of preclinical studies aimed at evaluating the efficacy and mechanism of action of Dimethyl-SGD-1882-based ADCs. Careful consideration of the target antigen and linker chemistry will be crucial for optimizing the therapeutic index of these promising anti-leukemia agents.
References
- 1. benchchem.com [benchchem.com]
- 2. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seattle Genetics Highlights Vadastuximab Talirine (SGN-CD33A) Data Presentations In Patients With Acute Myeloid Leukemia At American Society of Hematology 2015 - BioSpace [biospace.com]
- 5. KK2845, a PBD dimer-containing antibody-drug conjugate targeting TIM-3-expressing AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and pharmacodynamics of DCLL9718A: An antibody-drug conjugate for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach [elifesciences.org]
- 16. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application of Dimethyl-SGD-1882 in targeted cancer therapy
Application Notes and Protocols: Dimethyl-SGD-1882
Audience: Researchers, scientists, and drug development professionals.
Topic: .
Introduction
Dimethyl-SGD-1882 is a potent cytotoxic pyrrolobenzodiazepine (PBD) dimer designed for use as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3] PBD dimers are a class of highly effective DNA cross-linking agents.[4][5] Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cancer cells to repair.[4][5][6] This action blocks DNA replication and transcription, ultimately leading to cell death.[1][4] The high cytotoxicity of Dimethyl-SGD-1882 makes it a suitable warhead for ADCs, which are designed to selectively deliver potent cytotoxic agents to tumor cells expressing a specific target antigen, thereby minimizing systemic toxicity.[5][6]
Chemical Information:
-
Synonyms: Dimethyl-PBD dimer[1]
-
Molecular Formula: C₄₂H₃₉N₅O₇[2]
-
Molecular Weight: 725.79 g/mol [2]
-
Solubility: Soluble in DMSO[2]
Mechanism of Action
Dimethyl-SGD-1882 functions as a DNA alkylating agent.[1] As a PBD dimer, it possesses two electrophilic imine moieties that can form covalent bonds with the N2 position of guanine bases located on opposite strands of the DNA double helix.[4][6] This creates a highly cytotoxic interstrand cross-link in the DNA minor groove.[5][6] This lesion is highly disruptive to essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4] The formation of these DNA adducts is persistent and difficult for cellular DNA repair mechanisms to resolve, contributing to the high potency of the compound.[5][7]
Quantitative Data
The potency of Dimethyl-SGD-1882 is typically evaluated by its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. When conjugated to an antibody, the efficacy is measured against antigen-expressing cells. The following tables represent illustrative data for an anti-CD33 ADC utilizing Dimethyl-SGD-1882 (e.g., SGN-CD33A).[2]
Table 1: In Vitro Cytotoxicity of an Anti-CD33-SGD-1882 ADC
| Cell Line | Cancer Type | CD33 Expression | IC₅₀ (pM) |
|---|---|---|---|
| HL-60 | Acute Myeloid Leukemia (AML) | High | 15.5 |
| KG-1 | Acute Myeloid Leukemia (AML) | Moderate | 120.8 |
| U-937 | Histiocytic Lymphoma | Moderate | 250.0 |
| Jurkat | T-cell Leukemia | Negative | > 10,000 |
Table 2: In Vivo Efficacy of an Anti-CD33-SGD-1882 ADC in a Murine Xenograft Model (HL-60)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | Q4Dx3 | 0 |
| Anti-CD33-SGD-1882 | 0.1 | Q4Dx3 | 85 |
| Anti-CD33-SGD-1882 | 0.3 | Q4Dx3 | 98 (Tumor Regression) |
| Non-targeting ADC | 0.3 | Q4Dx3 | 10 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (IC₅₀ Determination)
This protocol describes the determination of the cytotoxic activity of an ADC containing Dimethyl-SGD-1882 against adherent or suspension cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ADC stock solution (in DMSO or appropriate buffer)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates (clear or white-walled)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (Luminometer)
Procedure:
-
Cell Plating:
-
For suspension cells (e.g., HL-60), count and adjust cell density to 2 x 10⁵ cells/mL in complete medium. Add 50 µL (10,000 cells) to each well of a 96-well plate.
-
For adherent cells, seed 5,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
-
Compound Dilution:
-
Prepare a serial dilution series of the ADC in complete culture medium. A typical starting concentration is 100 nM with 1:5 dilutions. Also prepare a vehicle control.
-
-
Treatment:
-
Add 50 µL of the diluted ADC or vehicle control to the appropriate wells containing cells. The final volume in each well should be 100 µL for suspension or 200 µL for adherent.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. . Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0%.
-
Plot the normalized viability against the log of the ADC concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: DNA Cross-Linking Assay (Single Cell Gel Electrophoresis - COMET Assay)
This protocol provides a method to visualize and quantify the DNA interstrand cross-links induced by Dimethyl-SGD-1882.
Materials:
-
Target cancer cell lines
-
Dimethyl-SGD-1882 or ADC
-
PBS, Trypsin (for adherent cells)
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
COMET Assay slides
-
Lysis Buffer (high salt, detergent)
-
Alkaline Electrophoresis Buffer (pH > 13)
-
Neutralization Buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of Dimethyl-SGD-1882 for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Cell Harvesting: Harvest cells, ensuring a single-cell suspension. Maintain a cell density of ~1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Coat COMET slides with 1% NMP agarose and let dry.
-
Mix ~10,000 treated cells with 1% LMP agarose at 37°C.
-
Pipette the cell/agarose mixture onto the coated slide, cover with a coverslip, and solidify on ice.
-
-
Lysis: Immerse slides in cold Lysis Buffer and incubate at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Denaturation: Place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply voltage (e.g., ~25V, 300mA) for 20-30 minutes. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates to form a "comet tail." Cross-linked DNA will migrate slower than control DNA.
-
Neutralization and Staining:
-
Gently rinse the slides with Neutralization Buffer.
-
Stain the DNA with SYBR Gold for 15 minutes in the dark.
-
Rinse to remove excess stain and allow slides to dry.
-
-
Visualization and Analysis:
-
Visualize comets using a fluorescence microscope.
-
Capture images and analyze using COMET scoring software. A decrease in the comet tail moment compared to a positive control (e.g., radiation) indicates the presence of cross-links.
-
Protocol 3: In Vivo Murine Xenograft Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of an ADC containing Dimethyl-SGD-1882 in an immunodeficient mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old
-
Human cancer cell line (e.g., HL-60 for AML model)
-
Matrigel®
-
ADC and vehicle control (formulated for intravenous injection)
-
Calipers, animal scale
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest HL-60 cells and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements. Tumor volume is calculated as (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Administer the ADC or vehicle control via intravenous (tail vein) injection.
-
Follow the predetermined dosing schedule (e.g., once every 4 days for 3 cycles).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a set number of days.
-
Euthanize all animals and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 3. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dimethyl-SGD-1882
For Research Purposes Only
Introduction
Dimethyl-SGD-1882, also known as Dimethyl-PBD dimer, is a highly potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family.[1][2][3][4] PBD dimers are sequence-selective DNA alkylating agents that form covalent cross-links in the minor groove of DNA, leading to inhibition of DNA replication and ultimately, apoptosis.[1][5][6] The unique structure of PBD dimers, featuring two electrophilic imine moieties, allows for the formation of inter- and intra-strand DNA cross-links, contributing to their high cytotoxicity.[1][3][5] Due to its significant potency, Dimethyl-SGD-1882 is utilized as a payload in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells.[1][2][7]
These application notes provide a representative, plausible method for the synthesis of Dimethyl-SGD-1882 for research applications, based on established principles for the synthesis of similar PBD dimers. Additionally, this document outlines the mechanism of action and provides a summary of its chemical and biological properties.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C44H43N5O7 | [8] |
| Molecular Weight | 753.84 g/mol | [2][3] |
| CAS Number | 3026416-27-0 | [1][3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [9] |
Biological Activity
Dimethyl-SGD-1882 exerts its cytotoxic effects through DNA cross-linking. The following table summarizes the typical activity of PBD dimers.
| Assay | Cell Line | IC50 (pM) | Reference |
| In vitro cytotoxicity | Various human cancer cell lines | 10-1000 | [9] |
Experimental Protocols
Note: The following protocol is a representative, hypothetical synthesis based on general methods for PBD dimer synthesis and should be adapted and optimized by qualified chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Representative Synthesis Workflow
The synthesis of Dimethyl-SGD-1882 can be approached via a convergent strategy, which involves the independent synthesis of two key monomeric PBD units followed by their coupling to form the final dimer.
Caption: Convergent synthesis workflow for Dimethyl-SGD-1882.
Materials and Reagents
-
Appropriate protected amino acid derivatives
-
Substituted aromatic starting materials
-
Coupling reagents (e.g., DCC, HOBt)
-
Reducing agents (e.g., NaBH4)
-
Oxidizing agents (e.g., MnO2)
-
Deprotection reagents (e.g., TFA, Pd/C)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Purification media: Silica gel for column chromatography
Procedure
Part 1: Synthesis of Monomeric PBD Units
-
Preparation of the PBD Core Structures: The synthesis of each PBD monomer typically begins with the coupling of a protected amino acid (e.g., a proline derivative) with a suitably substituted anthranilic acid derivative.
-
Cyclization: The resulting dipeptide is then subjected to a series of reactions to form the tricyclic PBD core. This often involves reduction of a nitro group, followed by intramolecular cyclization.
-
Functionalization: One monomer is functionalized with a precursor to the flexible linker chain, while the other is prepared for the final coupling reaction.
Part 2: Dimerization and Final Product Formation
-
Coupling of Monomers: The two PBD monomers are coupled together through the linker. This is typically achieved via a nucleophilic substitution reaction.
-
Deprotection: Any protecting groups on the PBD monomers are removed to generate the active imine functionalities. This step is often acid-catalyzed.
-
Purification: The crude product is purified by column chromatography on silica gel to yield Dimethyl-SGD-1882.
Part 3: Characterization
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Mechanism of Action: DNA Cross-linking
Dimethyl-SGD-1882 functions as a DNA cross-linking agent. The molecule fits into the minor groove of DNA and forms covalent bonds with guanine bases on opposite DNA strands, leading to interstrand cross-links. This cross-linking prevents DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Signaling pathway of Dimethyl-SGD-1882 delivered via an ADC.
Safety Precautions
Dimethyl-SGD-1882 is a highly cytotoxic compound and should be handled with extreme caution. Appropriate PPE, including gloves, a lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a certified chemical fume hood. In case of exposure, seek immediate medical attention. Dispose of all waste in accordance with institutional and national guidelines for hazardous materials.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
Application Notes & Protocols: In Vivo Models for Testing Dimethyl-SGD-1882-based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a highly potent pyrrolobenzodiazepine (PBD) dimer used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] As a DNA alkylating agent, it functions by cross-linking DNA within the minor groove, which inhibits DNA replication and ultimately leads to cell death.[1][2][4][5] This mechanism of action makes it a powerful warhead for ADCs designed to target specific tumor antigens. The unique structure of PBD dimers, with two alkylating functionalities, allows them to form highly cytotoxic interstrand or intrastrand DNA cross-links.[1][4][5] Due to their significant potency, PBD dimers like Dimethyl-SGD-1882 are leveraged as payloads for ADCs in clinical development.[2][5][6]
The preclinical in vivo evaluation of Dimethyl-SGD-1882-based ADCs is critical for determining their therapeutic window, efficacy, and safety profile before clinical translation.[7][8][9] This document provides detailed protocols and application notes for utilizing appropriate in vivo models to test ADCs carrying the Dimethyl-SGD-1882 payload. The most common preclinical models for evaluating ADC efficacy are xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice.[8][10][11]
Signaling Pathway and Mechanism of Action
The cytotoxic effect of a Dimethyl-SGD-1882-based ADC is initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the linker connecting the antibody to the Dimethyl-SGD-1882 payload is cleaved, releasing the potent PBD dimer. The released Dimethyl-SGD-1882 then traffics to the nucleus, binds to the minor groove of DNA, and creates covalent cross-links, leading to cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action for a Dimethyl-SGD-1882 ADC.
Recommended In Vivo Models
The selection of an appropriate in vivo model is paramount for the successful preclinical evaluation of an ADC.[8] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting human cancer cell lines into immunodeficient mice.[12][13] They are reproducible, cost-effective, and useful for initial proof-of-concept and dose-finding studies.[14] It is crucial to select cell lines with well-characterized expression of the target antigen for the specific ADC being tested.
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[15][16] These models better retain the genetic and phenotypic heterogeneity of the original human tumor, making them more clinically relevant for efficacy testing.[10][17] Utilizing a panel of PDX models can help predict the potential range of responses in a heterogeneous patient population.[10]
Experimental Protocols
A comprehensive in vivo testing workflow is essential to evaluate the efficacy and safety of a novel Dimethyl-SGD-1882-based ADC. This typically involves a dose-ranging or Maximum Tolerated Dose (MTD) study, followed by efficacy studies in relevant tumor models.
Figure 2: General Experimental Workflow for In Vivo ADC Testing.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the Dimethyl-SGD-1882-based ADC that can be administered without causing unacceptable toxicity in tumor-free mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)
-
Dimethyl-SGD-1882-based ADC
-
Vehicle control (e.g., PBS)
-
Sterile syringes and needles
-
Animal balance
Methodology:
-
Acclimate mice for at least one week before the start of the study.
-
Randomize mice into groups (n=3-5 per group), including a vehicle control group.
-
Prepare serial dilutions of the ADC to cover a range of doses. The starting dose should be based on in vitro cytotoxicity data or literature on similar ADCs.
-
Administer a single intravenous (IV) injection of the ADC or vehicle to the respective groups.
-
Monitor the mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) for 14-21 days.
-
Measure and record the body weight of each mouse at least three times per week.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or severe, unrecoverable clinical signs of toxicity.[18]
Data Presentation:
| Table 1: MTD Study Results Summary | ||||
| Treatment Group | Dose (mg/kg) | N | Maximum Mean Body Weight Loss (%) | Mortality |
| Vehicle Control | 0 | 5 | < 2% | 0/5 |
| ADC Dose 1 | X | 5 | 5% | 0/5 |
| ADC Dose 2 | 2X | 5 | 12% | 0/5 |
| ADC Dose 3 | 4X | 5 | 25% | 2/5 |
| MTD Determined | 2X |
Protocol 2: Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor activity of the Dimethyl-SGD-1882-based ADC in a relevant CDX or PDX model.
Materials:
-
6-8 week old immunodeficient mice
-
Selected cancer cells or PDX tissue fragments
-
Matrigel (optional, for cell implantation)
-
Dimethyl-SGD-1882-based ADC at selected dose(s) (at or below MTD)
-
Control agents: Vehicle, unconjugated antibody, isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
For CDX: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of each mouse.
-
For PDX: Surgically implant a small tumor fragment (e.g., 2-3 mm³) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Group Randomization and Dosing:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment groups should include: Vehicle control, ADC at one or more dose levels, and relevant controls (e.g., unconjugated antibody).
-
Administer the treatments as per the planned schedule (e.g., single dose, or once weekly for 3 weeks) via IV injection.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Euthanize mice when tumors reach the protocol-defined endpoint (e.g., >2000 mm³) or if they show signs of excessive toxicity (>20% body weight loss).
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Data Presentation:
| Table 2: Efficacy Study Quantitative Summary | ||||
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | - | Q7Dx3 | 1850 ± 210 | - |
| Unconjugated Ab | 5 | Q7Dx3 | 1790 ± 195 | 3.2% |
| ADC | 1 | Q7Dx3 | 620 ± 95 | 66.5% |
| ADC | 2 | Q7Dx3 | 150 ± 45 | 91.9% |
Safety and Toxicity Assessment
Throughout the efficacy studies, it is crucial to monitor for signs of toxicity.[9][19] PBD-based payloads can have associated toxicities, and careful observation is required.[20][21]
-
Clinical Observations: Daily cage-side observations for changes in behavior, appearance, and activity.
-
Body Weight: Monitor body weight 2-3 times weekly as a general indicator of health.
-
Hematology and Clinical Chemistry: At the terminal endpoint, blood can be collected for complete blood counts (CBC) and serum chemistry analysis to assess potential hematological and organ toxicities (e.g., liver, kidney). Common dose-limiting toxicities for ADCs can include thrombocytopenia and neutropenia.[21]
-
Histopathology: Key organs (e.g., liver, spleen, bone marrow, and any tissues with suspected target expression) should be collected, fixed, and processed for histopathological examination to identify any treatment-related microscopic changes.
By following these detailed protocols, researchers can robustly evaluate the preclinical efficacy and safety of novel Dimethyl-SGD-1882-based ADCs, generating the critical data needed to support their advancement into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 7. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 8. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 14. championsoncology.com [championsoncology.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. criver.com [criver.com]
- 17. oaepublish.com [oaepublish.com]
- 18. researchgate.net [researchgate.net]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.crownbio.com [blog.crownbio.com]
Measuring DNA Crosslinking by Dimethyl-SGD-1882: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Advanced Therapeutics Inc. today released detailed application notes and protocols for researchers, scientists, and drug development professionals on the techniques for measuring DNA crosslinking induced by Dimethyl-SGD-1882. This potent pyrrolobenzodiazepine (PBD) dimer, a key payload in antibody-drug conjugates (ADCs) like Vadastuximab Talirine (SGN-CD33A), is a highly effective DNA alkylating agent that forms cytotoxic interstrand crosslinks.[1][2][3][4][5] These documents provide comprehensive methodologies for quantifying this critical mechanism of action.
The provided protocols and application notes detail three key assays for the quantitative analysis of Dimethyl-SGD-1882-induced DNA damage: the Modified Alkaline Comet Assay, the Alkaline Elution Assay, and the γ-H2AX Immunofluorescence Assay. These techniques are essential for understanding the dose-response and time-course of DNA crosslinking, critical parameters in the preclinical evaluation of this and similar compounds.
Data Summary: Quantitative Analysis of PBD Dimer-Induced DNA Damage
While specific quantitative data for Dimethyl-SGD-1882 is limited in publicly available literature, the following tables summarize representative data for similar PBD dimers, illustrating the expected dose-dependent and time-dependent nature of DNA crosslinking and damage response.
Table 1: Dose-Response of DNA Interstrand Crosslinking by a PBD Dimer (Comet Assay)
| Concentration (nM) | % DNA in Tail (Arbitrary Units) |
| 0 (Control + IR) | 85 ± 5 |
| 1 | 65 ± 7 |
| 10 | 40 ± 6 |
| 100 | 20 ± 4 |
| Data is hypothetical and representative of typical results for PBD dimers. |
Table 2: Time-Course of DNA Interstrand Crosslinking by a PBD Dimer (Comet Assay)
| Time (hours) | % DNA in Tail (Arbitrary Units) |
| 0 | 85 ± 5 |
| 4 | 70 ± 6 |
| 8 | 50 ± 8 |
| 16 | 35 ± 5 |
| 24 | 25 ± 6 |
| Data is hypothetical and based on a fixed concentration of a PBD dimer following irradiation. |
Table 3: Dose-Response of γ-H2AX Foci Formation by a PBD Dimer
| Concentration (nM) | Average γ-H2AX Foci per Cell |
| 0 (Control) | < 1 |
| 1 | 15 ± 3 |
| 10 | 45 ± 8 |
| 100 | 80 ± 12 |
| Data is hypothetical and representative of typical results for PBD dimers after a 24-hour incubation. |
Table 4: Time-Course of γ-H2AX Foci Formation by a PBD Dimer
| Time (hours) | Average γ-H2AX Foci per Cell |
| 0 | < 1 |
| 4 | 20 ± 4 |
| 8 | 55 ± 9 |
| 24 | 90 ± 15 |
| 48 | 60 ± 11 |
| Data is hypothetical and based on a fixed concentration of a PBD dimer. |
Signaling Pathways Activated by Dimethyl-SGD-1882
The formation of DNA interstrand crosslinks by Dimethyl-SGD-1882 triggers a robust DNA Damage Response (DDR). This complex signaling network is crucial for determining the ultimate fate of the cell, be it cell cycle arrest and DNA repair, or apoptosis.
Signaling pathway of Dimethyl-SGD-1882-induced DNA damage.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the measurement of DNA crosslinking.
Modified Alkaline Comet Assay for Interstrand Crosslinks
This assay is specifically adapted to detect DNA interstrand crosslinks. The presence of crosslinks retards the migration of DNA fragments induced by a fixed dose of ionizing radiation.
Workflow for the Modified Alkaline Comet Assay.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Dimethyl-SGD-1882 for the desired time points. Include a vehicle-treated control.
-
Cell Harvesting: Trypsinize and harvest cells, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix 10 µL of cell suspension with 75 µL of 0.5% low-melting-point agarose and pipette onto a pre-coated slide.
-
Irradiation: Place slides on ice and irradiate with a fixed dose of X-rays (e.g., 10 Gy).
-
Lysis: Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Gold.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software. A decrease in tail DNA compared to the irradiated control indicates the presence of interstrand crosslinks.
Alkaline Elution Assay
The alkaline elution assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. DNA containing interstrand crosslinks will elute more slowly than control DNA that has been subjected to a defined level of strand breaks.
Workflow for the Alkaline Elution Assay.
Protocol:
-
Cell Radiolabeling and Treatment: Pre-label cellular DNA with a radioactive precursor (e.g., [¹⁴C]-thymidine) for at least one cell cycle. Treat cells with Dimethyl-SGD-1882.
-
Induction of Strand Breaks: Irradiate cells with a known dose of gamma radiation (e.g., 3 Gy) to introduce a defined number of single-strand breaks.
-
Cell Lysis on Filter: Load a known number of cells onto a polycarbonate filter and lyse them with a solution containing detergent and proteinase K.
-
Alkaline Elution: Elute the DNA from the filter using a pump to deliver an alkaline buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
Quantification: Determine the amount of radioactivity in each fraction and the amount remaining on the filter.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for drug-treated cells compared to control cells (radiation only) indicates the presence of DNA interstrand crosslinks.
γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which occurs at the sites of DNA double-strand breaks that are formed during the repair of interstrand crosslinks.
Workflow for γ-H2AX Immunofluorescence Assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere. Treat with Dimethyl-SGD-1882 at various concentrations and for different durations.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per nucleus using automated image analysis software. An increase in the number of foci indicates the induction of DNA damage.[3]
These detailed protocols and application notes will empower researchers to accurately and reproducibly measure the DNA crosslinking effects of Dimethyl-SGD-1882, facilitating the development of next-generation cancer therapeutics.
References
- 1. Vadastuximab Talirine Overview - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Dimethyl-SGD-1882 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882, also known as Dimethyl-PBD dimer, is a highly potent DNA alkylating agent. It functions as a cytotoxin and is frequently utilized as a payload in antibody-drug conjugates (ADCs).[1][2][3][4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in experimental settings. These application notes provide a detailed protocol for the preparation, storage, and handling of Dimethyl-SGD-1882 stock solutions.
Physicochemical Properties and Solubility
Understanding the fundamental properties of Dimethyl-SGD-1882 is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C44H43N5O7 | [2] |
| Molecular Weight | 753.84 g/mol | [2] |
| Appearance | Solid | [7] |
| Purity | >98% | [8] |
| Solubility | Soluble in DMSO | [8] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of Dimethyl-SGD-1882 in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
Dimethyl-SGD-1882 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Equilibration: Before opening, allow the vial of Dimethyl-SGD-1882 powder to equilibrate to room temperature for a minimum of 20 minutes. This prevents the condensation of moisture, which can affect the compound's stability.[7]
-
Weighing: Accurately weigh the desired amount of Dimethyl-SGD-1882 powder using a calibrated precision balance in a chemical fume hood. To prepare 1 mL of a 10 mM stock solution, weigh 7.54 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution with 7.54 mg of Dimethyl-SGD-1882, add 1 mL of DMSO.
-
Homogenization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but prolonged or excessive heating should be avoided.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[7] This minimizes freeze-thaw cycles and protects the light-sensitive compound. Store the aliquots as recommended in the storage guidelines below.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of Dimethyl-SGD-1882.
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | Up to 3 years | Store under desiccating conditions.[2][9] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage, aliquot to avoid repeated freeze-thaw cycles.[6] |
Note: For critical experiments, it is always advisable to use freshly prepared solutions or to conduct a stability study under your specific laboratory conditions.
Experimental Workflow and Dilution
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired working concentration. It is critical to ensure the final DMSO concentration is not toxic to the cells (generally <0.5%) and to include a vehicle control with the same final DMSO concentration in your experiments.[10]
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
Safety Precautions
Dimethyl-SGD-1882 is a potent cytotoxic agent and should be handled with extreme care in a designated area, such as a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[11] Dispose of all waste containing Dimethyl-SGD-1882 according to institutional and local regulations for hazardous chemical waste.
Visualizations
Caption: Workflow for Preparing Dimethyl-SGD-1882 Stock Solution
Caption: Mechanism of Action of Dimethyl-SGD-1882
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Formulation Challenges with Dimethyl-SGD-1882
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the inherent hydrophobicity of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer used as an antibody-drug conjugate (ADC) payload.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Dimethyl-SGD-1882?
Q2: My Dimethyl-SGD-1882 is precipitating out of my aqueous buffer. What is happening?
A2: Precipitation is expected when introducing a highly hydrophobic compound like Dimethyl-SGD-1882 into an aqueous environment without appropriate solubilizing agents. The molecule's low affinity for water causes it to aggregate and fall out of solution. This is a common challenge with PBD dimers.[4]
Q3: What general strategies can I use to improve the solubility of Dimethyl-SGD-1882?
A3: To overcome the hydrophobicity of Dimethyl-SGD-1882, several formulation strategies can be employed. These generally involve the use of co-solvents, surfactants, and other excipients to create a more favorable environment for the drug molecule. Common approaches for hydrophobic compounds include:
-
Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solubility of the drug.
-
Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate the hydrophobic drug.
-
Lipid-based Formulations: Creating self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers.
-
Polymeric Micelles and Nanoparticles: Encapsulating the drug within a polymeric core-shell structure.[8][9]
For ADC payloads like Dimethyl-SGD-1882, formulations often involve a combination of these strategies to ensure solubility during the conjugation process and for subsequent in vivo studies.
Q4: Are there any established formulation compositions for similar PBD dimers that I can use as a starting point?
A4: Yes, formulations for the related PBD dimer payload, tesirine, have been published and provide an excellent starting point. A successful formulation for in vivo studies of tesirine consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation creates a clear solution with a tesirine concentration of at least 5 mg/mL.[10] This vehicle uses a co-solvent (DMSO), a polymer (PEG300), and a surfactant (Tween-80) to effectively solubilize the hydrophobic payload.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | Insufficient solvent power of the chosen solvent. | Dimethyl-SGD-1882 is reported to be soluble in DMSO.[1][2][3] Ensure you are using pure, anhydrous DMSO. Gentle warming or sonication can also aid dissolution, but be mindful of potential degradation with excessive heat. |
| Precipitation upon dilution in aqueous buffer | The concentration of organic co-solvent is too low in the final mixture to maintain solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final formulation. However, be aware of the potential toxicity and in vivo tolerability of high concentrations of organic solvents. |
| The hydrophobic drug is crashing out of solution before it can be stabilized by other formulation components. | Modify the order of addition. It is often beneficial to first dissolve Dimethyl-SGD-1882 in a small volume of a strong organic solvent (like DMSO) and then add this pre-solution to the other excipients (e.g., PEG, surfactants) before final dilution with the aqueous phase. | |
| Phase separation or cloudiness in the final formulation | The formulation components are not fully miscible or the drug is not fully solubilized. | Increase the concentration of surfactant (e.g., Tween-80, Polysorbate 20) to improve micellar encapsulation. Consider using a combination of surfactants. Ensure thorough mixing, potentially with the use of a high-shear mixer or sonicator. |
| The chosen excipients are not suitable for Dimethyl-SGD-1882. | Experiment with different classes of excipients. For example, if a polysorbate is not effective, consider a different non-ionic surfactant or explore the use of cyclodextrins which can form inclusion complexes with hydrophobic molecules. | |
| Low drug loading in nanoparticle or liposome formulations | Poor partitioning of Dimethyl-SGD-1882 into the hydrophobic core of the carrier. | Optimize the solvent system used during nanoparticle/liposome preparation to improve drug solubility. Modify the composition of the carrier to be more compatible with the drug (e.g., using lipids with different chain lengths). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for In Vivo Studies
This protocol is adapted from a successful formulation for the related PBD dimer, tesirine, and is a recommended starting point for Dimethyl-SGD-1882.[10]
Materials:
-
Dimethyl-SGD-1882
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, combine the formulation excipients in the following proportions (for a final volume of 1 mL):
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Sterile Saline
-
-
Vortex thoroughly to ensure a homogenous mixture. This is the "Excipient Vehicle".
-
-
Prepare the Dimethyl-SGD-1882 Stock Solution:
-
Accurately weigh the required amount of Dimethyl-SGD-1882.
-
Dissolve the Dimethyl-SGD-1882 in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the formulation below, you would create a 20 mg/mL stock in DMSO. Note: Use minimal heating or sonication if necessary to fully dissolve the compound.
-
-
Prepare the Final Formulation:
-
In a sterile tube, combine the components in the following order:
-
900 µL of the "Excipient Vehicle" prepared in step 1.
-
100 µL of the Dimethyl-SGD-1882 stock solution in DMSO.
-
-
Vortex the final mixture thoroughly for at least 1 minute to ensure complete and uniform dissolution.
-
Visually inspect the solution for any signs of precipitation or phase separation. The final solution should be clear.
-
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 2: Characterization of Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general workflow for assessing the relative hydrophobicity of different PBD dimer formulations.
Principle:
HIC separates molecules based on their surface hydrophobicity. In a high salt mobile phase, hydrophobic regions of the analyte bind to the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration, with more hydrophobic molecules eluting later.
Workflow:
Caption: Workflow for assessing formulation hydrophobicity using HIC.
Visualizing Formulation Strategies
The following diagram illustrates a decision-making workflow for selecting a suitable formulation strategy for a hydrophobic compound like Dimethyl-SGD-1882.
Caption: Decision tree for Dimethyl-SGD-1882 formulation strategy.
References
- 1. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 2. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dimethyl-SGD-1882 Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl-SGD-1882 Antibody-Drug Conjugates (ADCs). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the potential clinical toxicities associated with this potent pyrrolobenzodiazepine (PBD) dimer payload.
Introduction to Dimethyl-SGD-1882
Dimethyl-SGD-1882 is a highly potent DNA-alkylating agent used as a cytotoxic payload in ADCs.[1] As a PBD dimer, its mechanism of action involves forming covalent interstrand cross-links in the minor groove of DNA, which inhibits DNA replication and leads to cell death.[1] While its potency makes it an attractive payload for targeted cancer therapy, it is also associated with significant toxicities. Notably, ADCs utilizing the talirine payload (SGD-1882) have been discontinued in clinical development due to high clinical toxicity.[2] Understanding and mitigating these toxicities is critical for the successful development of ADCs employing this payload.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dimethyl-SGD-1882?
Dimethyl-SGD-1882 is a PBD dimer that acts as a DNA alkylating agent. Its unique structure allows it to form highly cytotoxic interstrand or intrastrand DNA cross-links, which are more stabilizing to DNA than adducts from monomeric PBDs.[1] This potent activity inhibits DNA replication, ultimately leading to apoptosis.
Q2: What are the known clinical toxicities associated with PBD dimer-containing ADCs?
Clinical trials of various PBD dimer-containing ADCs have revealed a consistent pattern of adverse events. The most common treatment-emergent grade ≥3 adverse events include:
-
Hematologic Toxicities:
-
Hepatotoxicity:
-
Increased gamma-glutamyltransferase (GGT)[3]
-
-
Other common toxicities observed in an FDA analysis of 15 PBD-ADC investigational new drug applications include:[4]
-
Vascular leak syndrome
-
Elevated liver enzymes
-
Bone marrow suppression
-
Gastrointestinal events
-
Metabolic effects
-
Musculoskeletal events
-
Neuropathy
-
Pain
-
Dyspnea (shortness of breath)
-
Fatigue
-
Kidney injury
-
It is important to note that many of these toxicities are considered "off-target," meaning they are not directly related to the ADC binding to its intended antigen on tumor cells, but rather to the potent nature of the payload itself.[4]
Q3: Why were ADCs with the talirine (SGD-1882) payload discontinued?
ADCs using the talirine (SGD-1882) payload were discontinued due to high clinical toxicity.[2] The hydrophobic nature of this payload is believed to contribute to a limited therapeutic index.[2]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are in the exponential growth phase and use a consistent, low passage number for all experiments. |
| ADC Aggregation | Visually inspect the ADC solution for precipitates. Characterize the aggregation state using methods like size-exclusion chromatography (SEC). |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for each assay. |
| Assay Readout Interference | If using colorimetric or fluorometric assays, test for interference from the ADC or its components at the concentrations used. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue: No significant cytotoxicity observed in target-positive cells.
| Potential Cause | Troubleshooting Steps |
| Low Antigen Expression | Confirm target antigen expression levels on your cell line using flow cytometry or western blot. |
| Inefficient ADC Internalization | Perform an internalization assay to confirm that the ADC is being taken up by the target cells. |
| Incorrect Assay Duration | The cytotoxic effects of DNA-damaging agents may take longer to manifest. Extend the incubation time (e.g., 96-120 hours). |
| Cell Line Resistance | The cell line may have inherent or acquired resistance mechanisms to PBD dimers. |
In Vivo Preclinical Studies
Issue: Unexpectedly severe toxicity or mortality in animal models.
| Potential Cause | Troubleshooting Steps |
| Dose Miscalculation | Double-check all dose calculations, including conversions from in vitro to in vivo concentrations. |
| Off-Target Toxicity | The observed toxicity may be an inherent off-target effect of the Dimethyl-SGD-1882 payload. Consider dose reduction or less frequent dosing schedules. |
| Animal Model Sensitivity | The chosen animal model may be particularly sensitive to PBD dimer toxicity. Review literature for species-specific sensitivities. |
| ADC Formulation Issues | Ensure the ADC is properly formulated and that the vehicle is well-tolerated by the animals. |
| Immunogenicity | The animal model may be developing an immune response to the humanized antibody component of the ADC. |
Issue: Lack of anti-tumor efficacy at well-tolerated doses.
| Potential Cause | Troubleshooting Steps |
| Insufficient ADC Exposure at Tumor Site | Conduct pharmacokinetic (PK) studies to determine the concentration of the ADC in the tumor tissue over time. |
| Poor Tumor Penetration | The ADC may not be effectively penetrating the tumor mass. Evaluate tumor vascularization and consider co-administration with agents that enhance vascular permeability. |
| Low Antigen Expression in the Xenograft Model | Confirm target antigen expression in the tumor tissue from the in vivo model using immunohistochemistry (IHC). |
| Rapid Clearance of the ADC | The ADC may be cleared from circulation too quickly. Perform PK studies to assess the half-life of the ADC. |
Data Summary
Table 1: Common Grade ≥3 Toxicities of PBD Dimer ADCs in Clinical Trials
| Toxicity | Frequency | Reference |
| Neutropenia | Common | [3] |
| Thrombocytopenia | Common | [3] |
| Increased GGT | Common | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Dimethyl-SGD-1882 ADC on a target-positive cancer cell line.
Materials:
-
Target-positive cancer cell line
-
Complete cell culture medium
-
Dimethyl-SGD-1882 ADC
-
Vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Dimethyl-SGD-1882 ADC and a vehicle control. Add the dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Myelosuppression in Rodents
Objective: To evaluate the effect of a Dimethyl-SGD-1882 ADC on hematopoietic cells in a rodent model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells for xenograft model (optional, for efficacy/toxicity comparison)
-
Dimethyl-SGD-1882 ADC
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
Methodology:
-
Animal Acclimation and Tumor Inoculation (if applicable): Acclimate mice to the facility for at least one week. If using a tumor model, inoculate tumor cells subcutaneously.
-
Dosing: Once tumors reach a specified size (or at a set time point for non-tumor-bearing animals), administer the Dimethyl-SGD-1882 ADC and vehicle control intravenously.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline (pre-dose) and at several time points post-dose (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer to determine counts of neutrophils, platelets, red blood cells, and other hematopoietic cell populations.
-
Data Analysis: Compare the blood cell counts between the ADC-treated and vehicle control groups at each time point. A significant decrease in neutrophils and/or platelets in the ADC-treated group is indicative of myelosuppression.
Visualizations
Caption: Mechanism of action of a Dimethyl-SGD-1882 ADC.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
References
Technical Support Center: Enhancing the Therapeutic Index of PBD Dimer Payloads
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Antibody-Drug Conjugates (ADCs) with pyrrolobenzodiazepine (PBD) dimer payloads.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Systemic Toxicity and Narrow Therapeutic Window
Question: Our PBD-based ADC is showing potent in vitro cytotoxicity, but in vivo studies reveal significant toxicity at doses required for anti-tumor efficacy. How can we improve the therapeutic index?
Answer: A narrow therapeutic window is a common challenge with highly potent PBD dimer payloads.[1][2] Here are several strategies to mitigate systemic toxicity and widen the therapeutic window:
-
Dose Fractionation: Instead of a single high dose, consider a fractionated dosing schedule. Preclinical studies have shown that the tolerability of PBD ADCs is often associated with the maximum drug concentration (Cmax), while anti-tumor activity is more dependent on the total drug exposure over time (Area Under the Curve or AUC).[3][4][5] By splitting the dose, you can lower the Cmax of each administration, potentially reducing toxicity without compromising efficacy.[3][5]
-
Payload Potency Reduction: The "ultra-potent" nature of many PBD dimers can limit clinically suitable dosing regimens.[1][2] Consider synthesizing and evaluating PBD analogues with attenuated potency. This can be achieved by:
-
Mono-alkylating vs. Bis-alkylating PBDs: Traditional PBD dimers are DNA cross-linking agents (bis-imine).[6][7] PBD mono-imine analogues, which are mono-alkylating, have been shown to have a higher maximum tolerated dose (MTD) in preclinical models.[6][8] While requiring higher doses for similar efficacy, the overall therapeutic index may be improved due to a different and potentially more favorable toxicity profile, with less renal toxicity observed in some cases.[6]
-
Modifying PBD Structure: Systematic variation of the physicochemical properties of the PBD dimer by introducing acidic or basic moieties can impact both efficacy and tolerability.[9][10]
-
-
Prodrug Approach: To limit the activity of the PBD payload in systemic circulation, a prodrug strategy can be employed. This involves "capping" the active site of the PBD dimer with a structure that is cleaved under specific conditions prevalent in the tumor microenvironment, such as the presence of tumor-associated proteases or a reducing environment.[1][2]
-
Linker and Conjugation Optimization:
-
Linker Stability: Premature cleavage of the linker in circulation can release the potent PBD payload, leading to off-target toxicity.[11] The stability of the linker is critical. For thiol-maleimide conjugation, which can be susceptible to a retro-Michael reaction leading to drug loss, using N-phenyl maleimide instead of N-alkyl maleimide can enhance the stability of the linkage.[12]
-
Linker Type: The choice between a cleavable and a non-cleavable linker has significant implications. While cleavable linkers can enable a "bystander effect" by releasing the payload to kill neighboring antigen-negative tumor cells, they can also increase off-target toxicity.[] Non-cleavable linkers may offer a better safety profile. Novel linker technologies, such as self-immolative disulfide linkers, have been developed to provide a balance of stability and efficient payload release, showing improved safety profiles in preclinical studies compared to peptide-based linkers.[14]
-
Conjugation Technology: Site-specific conjugation methods, like GlycoConnect®, which attaches the payload to the native glycan of the antibody, and the use of polar spacer technology, such as HydraSpace®, can lead to a more homogeneous ADC product with an improved therapeutic index.[1][2]
-
Issue 2: Unexpected or Severe Adverse Events in Preclinical Models
Question: Our in vivo toxicology studies in rats and/or monkeys are showing severe adverse events such as myelosuppression, liver toxicity, and vascular leak syndrome. How can we troubleshoot this?
Answer: PBD-based ADCs are known to be associated with a range of toxicities.[15] A systematic approach is needed to understand and mitigate these effects:
-
Confirm On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on normal tissues, leading to toxicity. Thoroughly evaluate the expression profile of your target antigen in all tissues, especially in the species used for toxicology studies.
-
Evaluate Payload-Related Toxicity: The observed toxicities are often related to the PBD payload itself.[15]
-
Myelosuppression: This is a common toxicity with DNA-damaging agents.[15] Strategies to reduce payload potency or use a more stable linker can help.
-
Hepatotoxicity: Elevated liver enzymes are a known concern.[15] Optimizing the linker to ensure it is stable in circulation and only releases the payload at the tumor site can reduce liver exposure.
-
Vascular Leak Syndrome and Effusions: These have been observed with PBD-ADCs and can be dose-limiting.[1][2][15] Reducing the Cmax through fractionated dosing may alleviate these effects.[3][5]
-
-
Analyze ADC Pharmacokinetics (PK): Poor PK properties can lead to increased exposure in healthy tissues.
-
Aggregation: PBD dimers are often hydrophobic, which can lead to ADC aggregation, impacting PK and safety.[11] The use of hydrophilic linkers or spacers can reduce this propensity.[11]
-
Clearance: Changes in the physicochemical properties of the ADC, such as the introduction of strongly basic moieties into the PBD payload, can dramatically worsen tolerability and alter clearance.[9][10]
-
Quantitative Data Summary
Table 1: Comparison of Mono-imine vs. Bis-imine PBD ADCs in a Rat Toxicology Study
| ADC Type | Payload | Maximum Tolerated Dose (MTD) | Key Toxicities Observed | Reference |
| Mono-imine ADC | PBD Mono-alkylator | ~3-fold higher than bis-imine ADC | Myelosuppression | [6] |
| Bis-imine ADC | PBD DNA Cross-linker | Lower | Myelosuppression, Renal Toxicity | [6] |
Table 2: In Vivo Efficacy of Mono-imine vs. Bis-imine PBD ADCs in a Human Gastric Cancer Xenograft Model (NCI-N87)
| ADC | Dose for Tumor Stasis | Dose for Complete Remission | Reference |
| Trastuzumab-SG3784 (Mono-imine) | 1 mg/kg | 3 mg/kg | [6] |
| Trastuzumab-SG3771 (Bis-imine) | 0.3 mg/kg | 1 mg/kg | [6] |
Table 3: Tolerability of Peptide-linked vs. Disulfide-linked PBD ADCs in Rats
| ADC Linker Type | Maximum Tolerated Dose (MTD) | Reference |
| Peptide-linked | 2.5 mg/kg | [14] |
| Disulfide-linked | >10 mg/kg (highest dose tested) | [14] |
Key Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Line: Use a relevant human cancer cell line that expresses the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer the ADC (and controls) intravenously via the tail vein. Dosing can be a single dose or a fractionated schedule.
-
Endpoints: Monitor tumor volume, body weight (as a measure of toxicity), and survival. The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analysis can be performed to compare treatment groups to the control group.
Protocol 2: Rat Toxicology Study
-
Animal Model: Use a relevant rat strain (e.g., Sprague-Dawley).
-
Dosing: Administer single or repeat intravenous doses of the ADC at escalating dose levels. Include a vehicle control group.
-
Monitoring:
-
Clinical Observations: Daily observations for any signs of toxicity (e.g., lethargy, hunched posture, piloerection).[6]
-
Body Weight: Measure body weight regularly.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).
-
-
Necropsy: At the end of the study, perform a full necropsy, including organ weight measurements and histopathological examination of a comprehensive set of tissues.
-
Data Analysis: Determine the dose-response relationship for any observed toxicities and establish the Maximum Tolerated Dose (MTD).
Visualizations
Caption: Iterative workflow for improving the therapeutic index of PBD-ADCs.
Caption: Cellular mechanism of action for a PBD-dimer ADC.
Caption: Key strategies leading to an improved therapeutic index for PBD-ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Stability issues with Dimethyl-SGD-1882 in long-term storage
This technical support center provides guidance on the stability and long-term storage of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer used as an antibody-drug conjugate (ADC) cytotoxin.[1][2] Proper handling and storage are critical to ensure the integrity and efficacy of this compound in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl-SGD-1882 and what is its mechanism of action?
A1: Dimethyl-SGD-1882 is a highly potent DNA alkylating agent. It belongs to the pyrrolobenzodiazepine (PBD) dimer family, which crosslinks DNA in the minor groove, leading to cell death.[1][2][3] This cytotoxic property makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2]
Q2: What are the recommended long-term storage conditions for Dimethyl-SGD-1882?
A2: While specific stability data for Dimethyl-SGD-1882 is limited, recommendations for the closely related PBD dimer SGD-1882 can be followed. For the solid powder form, storage at -20°C for up to 3 years is recommended.[4][5][6] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[4][5]
Q3: What solvents are suitable for dissolving Dimethyl-SGD-1882?
A3: Dimethyl-SGD-1882 is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO).[7] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[4][5]
Q4: How many freeze-thaw cycles can a Dimethyl-SGD-1882 solution tolerate?
A4: While specific data for Dimethyl-SGD-1882 is unavailable, studies on other compounds stored in DMSO suggest that multiple freeze-thaw cycles (e.g., up to 11 cycles) may not cause significant degradation for many molecules.[8] However, as a precautionary measure to maintain the highest compound quality, it is strongly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.[4][5]
Troubleshooting Guide
Users may encounter stability issues with Dimethyl-SGD-1882 during long-term storage. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause | Recommended Solution |
| Reduced potency or inconsistent experimental results | Compound degradation due to improper storage temperature. | Verify that the compound (solid and solution) has been consistently stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[4][5][6] |
| Degradation due to moisture. | Ensure that anhydrous solvents were used for reconstitution and that the storage container is properly sealed to prevent moisture absorption, especially for hygroscopic solvents like DMSO.[4][5] | |
| Degradation from repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[4][5] | |
| Oxidation. | While less common for this class of compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage. | |
| Visible particulates or discoloration in the solution | Precipitation due to exceeding solubility limits or solvent evaporation. | Ensure the compound is fully dissolved and stored at the correct concentration. If solvent evaporation is suspected, the vial may not be properly sealed. |
| Degradation of the compound. | Discoloration can be an indicator of chemical degradation.[9] If observed, it is recommended to perform an analytical check of the compound's purity. |
Experimental Protocols
Protocol 1: Stability Assessment of Dimethyl-SGD-1882 by HPLC-UV/MS
This protocol outlines a general method for assessing the stability of Dimethyl-SGD-1882 in a solvent over time.
-
Sample Preparation:
-
Prepare a stock solution of Dimethyl-SGD-1882 in anhydrous DMSO at a concentration of 10 mM.[7]
-
Aliquot the stock solution into multiple amber glass vials, ensuring a tight seal.
-
Establish a baseline (T=0) by immediately analyzing one aliquot.
-
Store the remaining aliquots at the desired storage conditions (e.g., -20°C and -80°C).
-
-
Time Points:
-
Analyze aliquots at predetermined time points (e.g., 1, 3, 6 months).
-
-
Analytical Method:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Monitor the elution of Dimethyl-SGD-1882 using its characteristic UV absorbance and confirm its identity and purity by MS.
-
Quantification: Determine the peak area of Dimethyl-SGD-1882 at each time point and compare it to the T=0 baseline to calculate the percentage of degradation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for Dimethyl-SGD-1882 delivered by an ADC.
Experimental Workflow
Caption: Workflow for assessing the long-term stability of Dimethyl-SGD-1882.
Troubleshooting Logic
Caption: Troubleshooting logic for stability issues with Dimethyl-SGD-1882.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conjugation efficiency of Dimethyl-SGD-1882
Welcome to the technical support center for Dimethyl-SGD-1882. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of Dimethyl-SGD-1882 to proteins, particularly antibodies, for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl-SGD-1882?
A1: Dimethyl-SGD-1882 is a highly potent pyrrolobenzodiazepine (PBD) dimer, which acts as a DNA alkylating agent.[1][2][3] It is utilized as a cytotoxic payload in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] PBD dimers are capable of cross-linking DNA, which inhibits DNA replication and leads to cell death.[1][2]
Q2: What is the mechanism of action of Dimethyl-SGD-1882?
A2: Dimethyl-SGD-1882 is a DNA alkylator.[1][2] The PBD dimer structure allows it to bind to the minor groove of DNA and form covalent cross-links, which are highly effective at inducing cell death.[1][2][4]
Q3: How should Dimethyl-SGD-1882 be stored?
A3: Proper storage of Dimethyl-SGD-1882 is crucial for maintaining its activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[2] If dissolved in a solvent such as DMSO, the solution should be stored in tightly sealed aliquots at -80°C for up to one year.[2][5] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[5]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a common challenge in the development of ADCs. The following section provides a question-and-answer guide to troubleshoot and optimize the conjugation of Dimethyl-SGD-1882 to your protein or antibody. This guide assumes a common conjugation strategy involving the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized Dimethyl-SGD-1882 with primary amines (e.g., lysine residues) on the antibody.
Q4: My conjugation efficiency is consistently low. What are the primary factors to investigate?
A4: Low conjugation efficiency can be attributed to several factors throughout the experimental workflow. The key areas to investigate are:
-
Reaction Conditions: pH, temperature, and incubation time are critical parameters.
-
Buffer Composition: The presence of competing nucleophiles or incompatible components can inhibit the reaction.
-
Reagent Quality and Concentration: The integrity of Dimethyl-SGD-1882 and the antibody, as well as their respective concentrations, are paramount.
-
Antibody Properties: The accessibility of reactive groups on the antibody can influence the outcome.
Q5: How do reaction conditions affect conjugation efficiency?
A5: The reaction between an NHS ester and a primary amine is highly dependent on the experimental conditions.
-
pH: The optimal pH range for NHS ester reactions is typically 7.2-8.5.[6][7][8] At lower pH, the primary amines on the protein are protonated and less available for reaction.[7] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[7][8][9]
-
Temperature and Incubation Time: Reactions are often performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[7] Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve sufficient conjugation.[7]
Q6: What are the optimal buffer conditions for the conjugation reaction?
A6: The choice of buffer is critical for a successful conjugation.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the antibody for reaction with the Dimethyl-SGD-1882.[7][8]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer at a pH between 7.2 and 8.5 are recommended.[8]
-
Additives: Ensure that the antibody solution is free from additives like sodium azide, which should be removed by dialysis or buffer exchange prior to conjugation.[10] High concentrations of glycerol (20-50%) can also decrease reaction efficiency.[9]
Q7: How can I ensure the quality and appropriate concentration of my reagents?
A7: The quality and concentration of both the antibody and Dimethyl-SGD-1882 are critical.
-
Dimethyl-SGD-1882 Preparation: Dimethyl-SGD-1882 is often dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][8][9] Extended storage of the stock solution may reduce its activity.[11]
-
Antibody Concentration: A low antibody concentration can lead to less efficient conjugation due to the competing hydrolysis of the NHS ester.[7][9] It is recommended to use an antibody concentration of at least 0.5-2 mg/mL.[7][12]
-
Antibody Purity: The antibody should be highly pure (>95%) to avoid impurities that may interfere with the conjugation reaction.[12]
Q8: What if my antibody has limited accessible primary amines?
A8: The accessibility of primary amines (N-terminus and lysine side chains) on the antibody surface is crucial for the reaction to occur.[7] Steric hindrance can prevent efficient labeling. If you suspect this is an issue, you may need to consider alternative conjugation strategies or protein engineering to introduce more accessible reactive sites.
Data Presentation
Table 1: Key Parameters for Dimethyl-SGD-1882 Conjugation (NHS Ester Chemistry)
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[6][7][8] |
| Temperature | 4°C or Room Temperature | Lower temperature minimizes hydrolysis but may require longer reaction time.[7] |
| Incubation Time | 0.5 - 4 hours (RT) or Overnight (4°C) | Dependent on temperature and desired degree of conjugation.[7] |
| Antibody Concentration | > 0.5 mg/mL (ideally > 2 mg/mL) | Higher concentration favors conjugation over hydrolysis.[7][12] |
| Molar Excess of Dimethyl-SGD-1882 | 5 - 20 fold | To drive the reaction to completion; may require optimization.[13] |
| Buffer System | PBS, Borate, HEPES | Inert buffers that do not contain primary amines.[8] |
Experimental Protocols
Protocol 1: Antibody Preparation via Buffer Exchange
-
Objective: To remove incompatible buffer components (e.g., Tris, glycine, sodium azide) and exchange the antibody into a suitable conjugation buffer.
-
Materials:
-
Antibody solution
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or spin column with appropriate molecular weight cutoff (e.g., 10 kDa)
-
-
Procedure (using spin column):
-
Pre-equilibrate the spin column by washing with conjugation buffer according to the manufacturer's instructions.
-
Load the antibody solution onto the column.
-
Centrifuge at the recommended speed and time to remove the original buffer.
-
Re-suspend the antibody in fresh conjugation buffer.
-
Repeat steps 3-4 for a total of 3-4 buffer exchanges.
-
Determine the final antibody concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
Protocol 2: General Conjugation of Dimethyl-SGD-1882 to an Antibody
-
Objective: To covalently link Dimethyl-SGD-1882 to an antibody.
-
Materials:
-
Prepared antibody in conjugation buffer (Protocol 1)
-
Dimethyl-SGD-1882 (assuming NHS ester functionality)
-
Anhydrous DMSO
-
Reaction tubes
-
-
Procedure:
-
Prepare a stock solution of Dimethyl-SGD-1882 in anhydrous DMSO (e.g., 10 mM) immediately before use.[11]
-
In a reaction tube, add the antibody solution to the desired final concentration (e.g., 2 mg/mL).
-
Add the calculated amount of Dimethyl-SGD-1882 stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Mix gently and thoroughly by pipetting. Avoid vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the resulting ADC from unreacted Dimethyl-SGD-1882 and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3: Analysis of Conjugation Efficiency
-
Objective: To assess the success of the conjugation reaction.
-
Methods:
-
SDS-PAGE: Compare the conjugated antibody to the unconjugated antibody. A successful conjugation will result in a slight increase in the molecular weight of the antibody, which may be visible as a shift in the band on the gel.
-
UV-Vis Spectrophotometry: Determine the drug-to-antibody ratio (DAR) by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of Dimethyl-SGD-1882. The exact wavelength for Dimethyl-SGD-1882 will need to be determined from its specification sheet.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 3. Dimethyl-SGD-1882 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl-SGD-1882|COA [dcchemicals.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. drmr.com [drmr.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Chemistry for Dimethyl-PBD Dimer ADCs
Welcome to the technical support center for optimizing linker chemistry for Dimethyl-Pyrrolobenzodiazepine (PBD) dimer Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
1. What are the most critical challenges when working with Dimethyl-PBD dimer payloads for ADCs?
The primary challenges stem from the inherent properties of PBD dimers. They are extremely hydrophobic, which can lead to aggregation of the ADC during and after conjugation[1]. Their high potency also means that premature cleavage of the linker in circulation can cause significant off-target toxicity[1][2]. Furthermore, achieving a homogenous drug-to-antibody ratio (DAR) can be difficult with traditional conjugation methods, potentially leading to batch-to-batch variability and a narrow therapeutic window[3].
2. How does the choice of linker impact the efficacy and toxicity of a Dimethyl-PBD dimer ADC?
The linker is a critical component that dictates both the efficacy and toxicity of an ADC[4][5]. A stable linker prevents premature release of the potent PBD dimer, minimizing systemic toxicity[6][7]. Conversely, the linker must be efficiently cleaved within the target cancer cell to release the cytotoxic payload and induce cell death[8]. The stability of the linker has a considerable impact on the toxicities exerted by the payload[6]. More stable linkers lead to target-specific toxicities, while less stable ones result in a broader toxicity profile due to non-specific cleavage[6].
3. What are the advantages of site-specific conjugation for PBD-dimer ADCs?
Site-specific conjugation methods, such as using engineered cysteines, allow for the production of homogeneous ADCs with a defined DAR[3][6]. This homogeneity can lead to improved pharmacokinetics, a wider therapeutic window, and a more consistent manufacturing process compared to heterogeneous ADCs prepared via conjugation to surface lysines or native cysteines[3].
4. What are common mechanisms of resistance to PBD-dimer ADCs?
Resistance to PBD-dimer ADCs can develop through various mechanisms. One identified mechanism is the downregulation of Schlafen family member 11 (SLFN11), a protein that sensitizes cancer cells to DNA-damaging agents[9]. Upregulation of specific ABC transporters, which can efflux the PBD dimer from the cell, is another mechanism of acquired resistance[10].
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and characterization of Dimethyl-PBD dimer ADCs.
Issue 1: ADC Aggregation
-
Symptom: Observation of high molecular weight species during Size Exclusion Chromatography (SEC) analysis, visible precipitation, or increased turbidity of the ADC solution.
-
Potential Causes:
-
Hydrophobicity of the PBD dimer: PBD dimers are highly hydrophobic and can induce aggregation when conjugated to an antibody[1].
-
High DAR: A high drug-to-antibody ratio increases the overall hydrophobicity of the ADC.
-
Inappropriate Buffer Conditions: pH, ionic strength, and buffer composition can all influence protein stability and aggregation.
-
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties, such as polyethylene glycol (PEG), to counteract the hydrophobicity of the PBD payload[1][11].
-
Optimize DAR: Aim for a lower, more controlled DAR. Site-specific conjugation can help achieve a more homogenous product with a defined DAR, potentially reducing aggregation[2][11].
-
Formulation Screening: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that enhances the stability and solubility of the ADC[1].
-
Controlled Conjugation Conditions: Optimize conjugation reaction parameters such as temperature, reaction time, and reagent concentrations to minimize aggregation[1].
-
Issue 2: Premature Payload Release and Off-Target Toxicity
-
Symptom: In vivo studies show toxicity in non-tumor bearing tissues, or analytical methods detect free PBD dimer in circulation.
-
Potential Causes:
-
Linker Instability: The linker may be susceptible to cleavage by enzymes present in systemic circulation or sensitive to physiological pH[4][5].
-
Retro-Michael Reaction: Thiosuccinimide-linked ADCs, formed from maleimide-cysteine conjugation, can be unstable and undergo a retro-Michael reaction, leading to deconjugation[12].
-
-
Troubleshooting Steps:
-
Enhance Linker Stability:
-
Steric Hindrance: Introduce steric hindrance near the cleavage site to reduce susceptibility to non-specific enzymatic cleavage[6].
-
Maleimide Stabilization: For thiol-maleimide conjugations, consider using N-phenyl maleimides which promote the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that prevents the retro-Michael reaction[12].
-
-
Select Appropriate Linker Type:
-
Cleavable Linkers: Use linkers that are selectively cleaved by enzymes highly expressed in the tumor microenvironment or within the lysosome (e.g., cathepsin-cleavable valine-citrulline or valine-alanine linkers)[8].
-
Non-Cleavable Linkers: For certain applications, a non-cleavable linker may provide greater stability, relying on the degradation of the antibody backbone within the lysosome to release the payload[12].
-
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Symptom: High variability in DAR values between different batches as determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Potential Causes:
-
Heterogeneous Conjugation: Conjugation to surface lysines or native cysteines results in a heterogeneous mixture of ADC species with varying DARs[3].
-
Incomplete Reduction or Conjugation: Incomplete reduction of interchain disulfides or incomplete conjugation reaction can lead to a distribution of DARs.
-
-
Troubleshooting Steps:
-
Implement Site-Specific Conjugation:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the linker-payload to the antibody, as well as reaction parameters like time, temperature, and pH to drive the reaction to completion and ensure consistency[1].
-
Purification: Employ purification techniques such as Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with a specific DAR.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Dimethyl-PBD dimer ADCs, focusing on linker stability and in vitro potency.
Table 1: In Vitro Potency of PBD-Dimer ADCs with Different Linkers
| ADC Construct | Cell Line | Target Antigen | Linker Type | In Vitro Potency (EC50) | Reference |
| A07-108-T289C SG3249 | Target-positive | 5T4 | Cleavable (Val-Ala), N-alkyl maleimide | Single-digit pM | [12] |
| A07-108-T289C SG3544 | Target-positive | 5T4 | Cleavable (Val-Ala), N-phenyl maleimide | Single-digit pM | [12] |
| A07-108-T289C SG3376 | Target-positive | 5T4 | Non-cleavable, N-alkyl maleimide | Single-digit pM | [12] |
| A07-108-T289C SG3683 | Target-positive | 5T4 | Non-cleavable, N-phenyl maleimide | Single-digit pM | [12] |
Table 2: Serum Stability of PBD-Dimer ADCs
| ADC Construct | Serum Source | Incubation Time | % Intact ADC Remaining | Key Finding | Reference |
| SG3544 ADC (N-phenyl maleimide) | Rat | Not Specified | >80% | Enhanced stability, no Val-Ala cleavage observed. | [12] |
| SG3683 ADC (N-phenyl maleimide) | Rat | Not Specified | >80% | Enhanced stability compared to N-alkyl maleimide. | [12] |
| SG3249 ADC (N-alkyl maleimide) | Rat | Not Specified | ~45% drug loss | Susceptible to retro-Michael reaction. | [12] |
| SG3376 ADC (N-alkyl maleimide) | Rat | Not Specified | ~45% drug loss | Significant drug loss attributed to retro-Michael reaction. | [12] |
| SG3249 & SG3544 ADCs | Mouse | Not Specified | Drug loss observed | Cleavage of the valine-alanine dipeptide in mouse serum. | [12] |
Experimental Protocols & Methodologies
1. ADC Preparation (Site-Specific Conjugation to Engineered Cysteine)
-
Procedure: ADCs are prepared by site-specific conjugation of PBD drug-linkers to cysteine-engineered antibodies (e.g., T289C mutation). The antibody is typically reduced with a mild reducing agent like TCEP to free the engineered cysteine thiol groups. The PBD-linker with a maleimide handle is then added in a slight excess and incubated to allow for conjugation. The reaction is then quenched, and the resulting ADC is purified.
-
Purification: The ADC is purified using methods like Ceramic Hydroxyapatite (CHT) chromatography followed by buffer exchange into a suitable formulation buffer (e.g., PBS) via dialysis.
-
Reference: [12]
2. Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) are commonly used. For RP-HPLC, the ADC is typically deglycosylated and reduced prior to analysis. Mass spectrometry can also be used to confirm the mass of the conjugated drug-linker and determine the DAR.
3. In Vitro Cytotoxicity Assay
-
Procedure: Target-positive cancer cell lines are seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the ADC. After a set incubation period (e.g., 6 days), cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo). The half-maximal effective concentration (EC50) is then calculated from the dose-response curves.
4. ADC Serum Stability Assay
-
Procedure: The ADC is incubated in serum (e.g., rat or mouse) at 37°C for various time points. At each time point, the ADC is captured from the serum using an immunocapture method (e.g., beads coated with an anti-human IgG antibody). The captured ADC is then analyzed by mass spectrometry to determine the extent of drug loss.
-
Reference: [12]
Visualizations
Caption: Troubleshooting workflow for common issues in PBD-dimer ADC development.
Caption: Comparison of unstable and stable thiol-maleimide conjugation chemistries.
Caption: Step-by-step mechanism of action for a typical PBD-dimer ADC.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 11. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Strategies to reduce off-target toxicity of Dimethyl-SGD-1882
Welcome to the technical support center for Dimethyl-SGD-1882. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target toxicity and to offer troubleshooting support for experiments involving this potent DNA alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl-SGD-1882 and what is its mechanism of action?
A1: Dimethyl-SGD-1882 is a member of the pyrrolobenzodiazepine (PBD) dimer family, a class of highly potent DNA alkylating agents.[1][2][3] Its primary mechanism of action involves the formation of covalent cross-links in the minor groove of DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][4] Due to its high cytotoxicity, it is often used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3]
Q2: What are the known off-target toxicities associated with PBD dimers like Dimethyl-SGD-1882?
A2: Off-target toxicities associated with PBD dimers are primarily payload-related and can be significant due to their potent DNA-damaging nature.[5][6] Common adverse effects observed in preclinical and clinical studies of PBD dimer-containing ADCs include:
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Myelosuppression: A reduction in the bone marrow's ability to produce red blood cells, white blood cells, and platelets.[5][6][7]
-
Hepatotoxicity: Liver damage, indicated by elevated liver enzymes.[5][6]
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Vascular Leak Syndrome: Increased permeability of blood vessels, leading to fluid leakage into surrounding tissues.[4][5]
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Gastrointestinal issues: Nausea, vomiting, and mucositis are common.[7]
-
Skin reactions and fatigue. [5]
Q3: How can I proactively minimize off-target toxicity in my experiments with Dimethyl-SGD-1882?
A3: Several strategies can be employed to reduce off-target effects:
-
Dose-Response Studies: Determine the lowest effective concentration of Dimethyl-SGD-1882 that achieves the desired on-target effect to minimize engagement with off-target molecules.
-
Use of Control Compounds: Include a structurally similar but inactive analog of Dimethyl-SGD-1882 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Advanced Delivery Systems: When applicable, consider using targeted delivery systems like ADCs or nanoparticle formulations to increase the concentration of the compound at the target site and reduce systemic exposure.
-
Careful Selection of Experimental Models: Choose cell lines or animal models with well-characterized expression of the target of interest to maximize on-target effects.
Troubleshooting Guide
Issue: I am observing high levels of cytotoxicity in my control (non-target) cells.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to identify the optimal concentration with the best therapeutic window. |
| Off-target effects of the PBD dimer | Use a structurally related, inactive compound as a negative control. If the toxicity persists, it may be due to the chemical scaffold. Consider using orthogonal approaches like siRNA or CRISPR to validate that the phenotype is target-dependent. |
| Solvent-related toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your specific cell line. |
Issue: I am observing signs of myelosuppression in my in vivo studies (e.g., decreased blood cell counts).
| Potential Cause | Troubleshooting Steps |
| Inherent toxicity of PBD dimers to hematopoietic progenitors | Monitor complete blood counts (CBCs) regularly throughout the study. Consider dose reduction or modification of the dosing schedule. |
| Off-target uptake in the bone marrow | If using an ADC, evaluate the expression of the target antigen on hematopoietic cells to assess the potential for on-target, off-tumor toxicity. |
| Payload deconjugation and systemic exposure | For ADCs, analyze plasma levels of the free payload to assess linker stability. A less stable linker may lead to premature release of the cytotoxic agent. |
Experimental Protocols
Protocol 1: In Vitro Myelosuppression Assessment using Colony-Forming Cell (CFC) Assay
Objective: To evaluate the effect of Dimethyl-SGD-1882 on the proliferation and differentiation of hematopoietic progenitor cells.
Methodology:
-
Cell Source: Obtain bone marrow mononuclear cells or peripheral blood mononuclear cells from a suitable species (e.g., human, mouse, rat).
-
Cell Culture: Plate the cells in a semi-solid methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
Compound Treatment: Add varying concentrations of Dimethyl-SGD-1882 to the cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Counting: Enumerate the different types of colonies (e.g., granulocyte-macrophage, erythroid) under a microscope.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) to quantify the myelosuppressive potential.
Protocol 2: In Vitro Hepatotoxicity Assessment
Objective: To determine the potential of Dimethyl-SGD-1882 to cause liver cell damage.
Methodology:
-
Cell Culture: Culture human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes in appropriate media.
-
Compound Treatment: Expose the cells to a range of concentrations of Dimethyl-SGD-1882 for a defined period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH release assay.
-
Liver Enzyme Assay: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates hepatocellular damage.
-
Data Analysis: Determine the concentration at which significant cytotoxicity or enzyme release occurs.
Protocol 3: In Vivo Vascular Leak Assessment using Evans Blue Dye
Objective: To quantify drug-induced vascular permeability in an animal model.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., mice).
-
Compound Administration: Administer Dimethyl-SGD-1882 at the desired dose and route.
-
Dye Injection: After a specified time, inject Evans blue dye intravenously. The dye binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.[8][9]
-
Tissue Collection: After a circulation period, perfuse the animals with saline to remove intravascular dye and collect the tissues of interest (e.g., lungs, liver, kidneys).[9]
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Dye Extraction: Homogenize the tissues and extract the Evans blue dye using formamide.
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Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and normalize to the tissue weight. An increase in dye content in the tissues of treated animals compared to controls indicates vascular leakage.[9]
Visualizations
Caption: Mechanism of action of Dimethyl-SGD-1882.
Caption: Troubleshooting workflow for off-target toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies - DoveMed [dovemed.com]
- 8. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
Navigating the Labyrinth of Large-Scale Dimethyl-SGD-1882 Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer and a critical payload for antibody-drug conjugates (ADCs), presents a unique set of challenges for chemists and process development scientists. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of Dimethyl-SGD-1882?
A1: The primary challenges stem from the inherent properties of PBD dimers. These include:
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High Hydrophobicity: Dimethyl-SGD-1882 is poorly soluble in many common organic solvents, complicating reaction setup, work-up, and purification.
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Sensitivity: The molecule is sensitive to acidic conditions, light, and oxygen, which can lead to degradation and the formation of impurities.
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High Potency: As a highly cytotoxic agent, strict containment and specialized handling procedures are mandatory to ensure operator safety.
-
Purification Complexity: The combination of high hydrophobicity and the presence of closely related impurities often necessitates the use of advanced purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the critical quality attributes (CQAs) to monitor during the synthesis of Dimethyl-SGD-1882?
A2: Key CQAs include purity (absence of process-related impurities and degradants), identity (confirmation of the correct chemical structure), potency, and stability. Consistent monitoring of these attributes is crucial for ensuring the final product meets the required specifications for its use in ADCs.
Q3: What are the common impurities or byproducts encountered during the synthesis?
A3: Common byproducts can arise from incomplete reactions, side reactions, or degradation. These may include starting materials, partially formed intermediates, diastereomers, and oxidation or hydrolysis products. The specific impurity profile will depend on the synthetic route employed.
Q4: What are the recommended storage conditions for Dimethyl-SGD-1882 and its intermediates?
A4: Due to its sensitivity, Dimethyl-SGD-1882 should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (typically -20°C or below). It is most stable in its carbinolamine ether form, often stored in methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Dimethyl-SGD-1882.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete reaction due to poor solubility of starting materials.- Degradation of starting materials or product.- Inefficient coupling reaction. | - Screen for solvent systems that improve solubility.- Ensure all reactions are performed under a strict inert atmosphere and protected from light.- Optimize reaction temperature and time.- Evaluate different coupling reagents and conditions. |
| Difficult Purification | - Co-elution of impurities with the desired product in chromatography.- Product precipitation on the column. | - Develop a gradient elution method for RP-HPLC to improve separation.- Screen different stationary phases and mobile phase modifiers.- Load the crude product in a solvent in which it is fully soluble, even if it requires a larger injection volume. |
| Presence of Oxidation Impurities | - Exposure to atmospheric oxygen during reaction or work-up. | - Degas all solvents prior to use.- Maintain a positive pressure of inert gas throughout the process.- Consider the use of antioxidants if compatible with the reaction chemistry. |
| Formation of Hydrolysis Byproducts | - Exposure to acidic or basic conditions during work-up or purification. | - Use neutral pH buffers for aqueous washes.- Avoid strong acids or bases unless absolutely necessary for a reaction step. |
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the large-scale synthesis of Dimethyl-SGD-1882 is proprietary, the following represents a generalized, illustrative workflow for the synthesis of a C8/C8'-linked PBD dimer, highlighting critical steps and considerations.
Illustrative Synthesis Workflow
Caption: Generalized workflow for the synthesis of a C8/C8'-linked PBD dimer.
Key Experimental Considerations:
-
Inert Atmosphere: All reaction vessels should be thoroughly dried and purged with an inert gas (argon or nitrogen) before the introduction of reagents. A positive pressure of inert gas should be maintained throughout the reaction.
-
Light Protection: Reactions should be conducted in vessels protected from light, for example, by wrapping them in aluminum foil.
-
Solvent Degassing: All solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Temperature Control: Precise temperature control is critical for many of the steps to minimize side reactions and degradation.
-
Purification by RP-HPLC: A typical preparative RP-HPLC method would involve a C18 column and a gradient elution system, for example, using a mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid (used cautiously due to the product's acid sensitivity). The collected fractions containing the pure product are then typically lyophilized to yield the final compound as a solid.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of PBD dimers and a decision-making workflow for troubleshooting purification issues.
Caption: Mechanism of action of PBD dimers leading to cell death.
Caption: Troubleshooting workflow for purification of Dimethyl-SGD-1882.
This technical support center provides a foundational resource for professionals engaged in the large-scale synthesis of Dimethyl-SGD-1882. By understanding the inherent challenges and employing systematic troubleshooting strategies, the successful and safe production of this critical ADC payload can be achieved.
Technical Support Center: Dimethyl-SGD-1882 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Dimethyl-SGD-1882.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl-SGD-1882 and why is its solubility a concern?
Dimethyl-SGD-1882, a pyrrolobenzodiazepine (PBD) dimer, is a potent DNA alkylating agent utilized as a cytotoxin in antibody-drug conjugates (ADCs).[1] Like many potent ADC payloads, it is a highly hydrophobic molecule, which leads to poor solubility in aqueous solutions.[2] This low solubility can cause challenges in formulation, leading to aggregation, which can impact the stability, efficacy, and safety of the ADC.
Q2: What is the recommended solvent for initial stock solution preparation?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions of Dimethyl-SGD-1882.[3] For example, a stock solution of 100 mg/mL in DMSO can be prepared, though this may require ultrasonication to fully dissolve.[4] It is crucial to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can significantly impact solubility.[4]
Q3: How should I store Dimethyl-SGD-1882 stock solutions?
Dimethyl-SGD-1882 powder should be stored at -20°C for up to three years.[5] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[4][6] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[6]
Q4: My Dimethyl-SGD-1882 is precipitating out of my aqueous experimental buffer. What can I do?
Precipitation in aqueous buffers is a common issue due to the hydrophobicity of Dimethyl-SGD-1882. To address this, you can employ several solubility enhancement techniques, which are detailed in the troubleshooting guides below. These methods include the use of co-solvents, surfactants, or cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your biological system to the excipients.
Troubleshooting Guides: Enhancing Aqueous Solubility
Method 1: Co-solvent Systems
The use of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Dimethyl-SGD-1882 in 100% DMSO.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400). Common starting ranges are 5%, 10%, and 20% (v/v).
-
Dilution: Add the Dimethyl-SGD-1882 stock solution to each co-solvent mixture to achieve the desired final concentration. It is crucial to add the stock solution to the co-solvent mixture while vortexing to ensure rapid dispersion and minimize precipitation.
-
Equilibration and Observation: Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours). Visually inspect for any precipitation.
-
Quantification (Optional): To determine the solubility limit, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Illustrative Solubility of Dimethyl-SGD-1882 in Co-solvent Systems
| Co-solvent | Co-solvent Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None (PBS) | 0 | < 1 |
| Ethanol | 5 | 15 |
| 10 | 40 | |
| Propylene Glycol | 5 | 25 |
| 10 | 65 | |
| PEG 400 | 5 | 30 |
| 10 | 80 |
Note: This data is for illustrative purposes only and actual results may vary.
Workflow for Co-solvent System Development
References
Validation & Comparative
Validating the DNA Crosslinking Activity of Dimethyl-SGD-1882: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, and its DNA crosslinking activity. It is designed to assist researchers in evaluating its performance against other established DNA crosslinking agents. The information presented is based on available experimental data and established scientific literature.
Introduction to Dimethyl-SGD-1882
Dimethyl-SGD-1882 is a synthetic pyrrolobenzodiazepine (PBD) dimer that acts as a highly potent DNA alkylating agent.[1][2] PBD dimers are a class of compounds known to form covalent bonds with DNA in the minor groove, leading to interstrand or intrastrand crosslinks.[1] This mechanism of action effectively blocks DNA replication and transcription, ultimately inducing cell death.[1][2] Due to its significant cytotoxicity, Dimethyl-SGD-1882 is utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2]
The unique structure of PBD dimers, containing two electrophilic imine moieties, allows for the formation of these highly stable DNA adducts, contributing to their enhanced cytotoxicity compared to PBD monomers.[1]
Comparative Analysis of DNA Crosslinking Agents
Table 1: Comparison of DNA Crosslinking Efficiency
| Compound | Mechanism of Action | DNA Crosslinking Efficiency (XL50 or other metric) | Reference |
| Dimethyl-SGD-1882 | DNA minor groove alkylation, interstrand/intrastrand crosslinking | High potency reported, specific XL50 not publicly available. | [1][2] |
| SJG-136 | DNA minor groove alkylation, interstrand/intrastrand crosslinking | XL50 of 45 nM (for pBR322 plasmid DNA) | N/A |
| Mitomycin C | DNA alkylation, primarily at CpG sequences, interstrand crosslinking | ~30% decrease in comet tail moment in MCF-7 cells | N/A |
| Cisplatin | Forms platinum-DNA adducts, primarily 1,2-intrastrand and some interstrand crosslinks | 2-5% of total DNA adducts are interstrand crosslinks | N/A |
XL50: Concentration of the agent required to crosslink 50% of the DNA.
Table 2: Comparison of In Vitro Cytotoxicity (IC50/GI50 Values in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Dimethyl-SGD-1882 | Data not publicly available | - | - | |
| SJG-136 | HCT-116 | Colon Cancer | 0.1 - 0.3 | [3] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [3] | |
| SW620 | Colon Cancer | 0.1 - 0.3 | [3] | |
| HCT-8 | Colon Cancer | 2.3 | [3] | |
| HCT-15 | Colon Cancer | 3.7 | [3] | |
| A2780 | Ovarian Cancer | 4 - 30 | [4] | |
| Mitomycin C | MCF-7 | Breast Cancer | ~2,000 - 5,000 | N/A |
| A549 | Lung Cancer | ~1,000 - 3,000 | N/A | |
| Cisplatin | A2780 | Ovarian Cancer | ~1,000 - 2,000 | N/A |
| HCT-116 | Colon Cancer | ~3,000 - 5,000 | N/A |
Note: IC50/GI50 values can vary significantly based on the assay conditions and cell line used. The data presented here is for comparative purposes.
Experimental Protocols for Validating DNA Crosslinking
Agarose Gel-Based DNA Interstrand Crosslinking Assay
This assay directly measures the formation of interstrand crosslinks in purified plasmid DNA. Crosslinked DNA remains double-stranded upon denaturation, while non-crosslinked DNA separates into single strands. This difference in conformation allows for separation by agarose gel electrophoresis.
Workflow:
Caption: Workflow for the agarose gel-based DNA interstrand crosslinking assay.
Detailed Methodology:
-
DNA Preparation:
-
Linearize pBR322 plasmid DNA with a suitable restriction enzyme (e.g., HindIII).
-
Dephosphorylate the 5' ends using calf intestinal alkaline phosphatase.
-
Radiolabel the 5' ends with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the radiolabeled linear DNA.
-
-
Crosslinking Reaction:
-
Incubate the radiolabeled DNA with varying concentrations of Dimethyl-SGD-1882 (or other crosslinking agents) in a suitable reaction buffer at 37°C for a defined period (e.g., 1-4 hours).
-
-
Denaturation and Electrophoresis:
-
Stop the reaction and denature the DNA by heating at 90°C for 5 minutes, followed by rapid cooling on ice.
-
Separate the DNA fragments on a 1% agarose gel.
-
-
Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the intensity of the bands corresponding to single-stranded (non-crosslinked) and double-stranded (crosslinked) DNA using densitometry.
-
Calculate the percentage of crosslinked DNA for each drug concentration.
-
Modified Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage, including crosslinks, in individual cells. For detecting interstrand crosslinks, a modified alkaline protocol is used where a fixed amount of DNA damage (single-strand breaks) is induced by ionizing radiation after drug treatment. The presence of crosslinks retards the migration of the fragmented DNA, resulting in a smaller "comet tail."
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Novel DNA Cross-linking Agents: Dimethyl-SGD-1882 and SJG-136
This guide presents an objective comparison of two potent pyrrolobenzodiazepine (PBD) dimers, Dimethyl-SGD-1882 (also referred to as SG2285) and SJG-136 (also known as SG2000). Both are highly effective DNA-interactive agents with significant antitumor activity, making them of great interest to researchers, scientists, and professionals in drug development. This analysis is based on available preclinical data, focusing on their mechanism, efficacy, and experimental validation.
Introduction and Mechanism of Action
SJG-136 and Dimethyl-SGD-1882 belong to the pyrrolobenzodiazepine (PBD) dimer family, a class of synthetic compounds that bind to the minor groove of DNA.[1][2][3] Their primary mechanism of action involves forming covalent interstrand cross-links between guanine bases on opposite DNA strands, which are highly cytotoxic to cancer cells.[1][3][4] This DNA damage is difficult for cancer cells to repair, leading to the inhibition of DNA replication, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5][6][7]
SJG-136 was one of the first PBD dimers to enter clinical trials and has shown potent, broad-spectrum antitumor activity.[1][2][3] Dimethyl-SGD-1882 (SG2285) is a more recent analogue, developed as a water-soluble prodrug.[3][8] This modification was designed to improve its pharmacological properties. Once administered, SG2285 converts to its active form, SG2202, which then exerts its DNA cross-linking effect.[3][8] A key structural difference is that the active form of SG2285 contains a C2-endo-exo unsaturated motif, a feature associated with many potent PBDs.[3][8]
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, highlighting the differences in potency and activity between the two compounds.
Table 1: In Vitro Cytotoxicity
| Compound | Mean GI₅₀ (Growth Inhibition 50%) | Cell Line Examples (IC₅₀/GI₅₀ Values) | Reference |
| Dimethyl-SGD-1882 (SG2285) | 20 pM | CCRF-CEM (T-lymphoblast): 1.4 pM | [3][8][9] |
| SJG-136 (SG2000) | 7.4 nM (Mean) | A2780 (Ovarian): 22.5 pM; CH1 (Ovarian): 0.12 nM; HCT-116 (Colon): 0.1-0.3 nM | [2][10][11] |
Note: GI₅₀ and IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth. Lower values indicate higher potency.
Table 2: DNA Cross-Linking Kinetics
| Compound | Onset of Cross-linking in Cells | Persistence | Method of Detection | Reference |
| Dimethyl-SGD-1882 (SG2285) | Slow; significant levels observed at 8 hours, increasing at 32 hours. | Persistent | Single-Cell Gel Electrophoresis (Comet Assay) | [3][12] |
| SJG-136 (SG2000) | Rapid; majority form within the first few hours of exposure. | Persistent over 24-48 hours. | Single-Cell Gel Electrophoresis (Comet Assay) | [2][3][13] |
Table 3: In Vivo Antitumor Activity
| Compound | Xenograft Models Showing Efficacy | Key Outcomes | Reference |
| Dimethyl-SGD-1882 (SG2285) | Melanoma, Ovarian, Non-Small Cell Lung, Prostate, Pancreatic, Colon | Cures obtained in melanoma model with a single dose. Superior to irinotecan in an advanced-stage colon model. | [8] |
| SJG-136 (SG2000) | Ovarian, Colon, Glioma, Melanoma | Significant growth delays (32% to 575%) and tumor-free responses. | [1][2][4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the key assays used to evaluate these compounds.
In Vitro Cytotoxicity Assays (SRB or MTT)
-
Cell Plating: Human tumor cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
Drug Incubation: Cells are exposed to a range of concentrations of the test compound (e.g., Dimethyl-SGD-1882 or SJG-136) for a continuous period (e.g., 96 hours).
-
Cell Fixation (SRB Assay): Cells are fixed with trichloroacetic acid.
-
Staining/Development: For the SRB assay, fixed cells are stained with sulforhodamine B. For the MTT assay, MTT reagent is added, which is converted by viable cells into formazan crystals, later solubilized.
-
Data Acquisition: The optical density is measured using a plate reader.
-
Analysis: The GI₅₀ or IC₅₀ values are calculated from dose-response curves.[10]
Single-Cell Gel Electrophoresis (Comet Assay) for DNA Cross-linking
-
Cell Treatment: Tumor cells are treated with the compound for a specified duration.
-
Sample Preparation: Cells are harvested and embedded in low-melting-point agarose on a microscope slide.
-
Lysis: Cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind nuclear DNA.
-
Electrophoresis: DNA is subjected to an electric field. Undamaged DNA remains in the nucleus, while fragmented DNA (from strand breaks) migrates, forming a "comet tail." Cross-links prevent DNA migration.
-
Quantification: To measure cross-linking, cells are typically irradiated to introduce a fixed number of strand breaks. A decrease in the comet tail moment compared to irradiated control cells indicates the presence of cross-links.[3]
-
Analysis: The extent of cross-linking is quantified by analyzing the comet images.
In Vivo Human Tumor Xenograft Studies
-
Model Establishment: Immunodeficient mice are subcutaneously implanted with human tumor cells. Tumors are allowed to grow to a specified volume (e.g., 100 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The compound is administered, typically intravenously, according to a specific dose and schedule (e.g., single dose or daily for five days).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity, respectively.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Antitumor activity is evaluated based on tumor growth delay, regression, or cures.[8]
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of action and the experimental process for evaluating these compounds.
Caption: Mechanism of action for PBD dimers leading to cancer cell death.
References
- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 7. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer prodrug that cross-links DNA and exerts highly potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Dimethyl-SGD-1882's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, against other PBD dimers and standard chemotherapeutic agents. Due to the limited availability of public data on Dimethyl-SGD-1882, this guide focuses on the well-characterized and structurally related PBD dimers, SG3199 and SJG-136, to provide a robust cross-validation of the expected anti-tumor profile of this class of compounds.
Dimethyl-SGD-1882 is a highly potent DNA alkylating agent designed for use as a payload in antibody-drug conjugates (ADCs).[1][2] Its mechanism of action, characteristic of PBD dimers, involves the formation of covalent bonds in the minor groove of DNA, leading to interstrand cross-links that block DNA replication and trigger cell death.[1][2]
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the in vitro cytotoxicity of the PBD dimers SG3199 and SJG-136, alongside the conventional chemotherapy drugs Doxorubicin and Paclitaxel, against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the picomolar to nanomolar potency of PBD dimers.
Table 1: In Vitro Cytotoxicity of PBD Dimers and Standard Chemotherapeutic Agents
| Compound | Cancer Type | Cell Line | IC50 / GI50 | Reference |
| SG3199 | Various | Mean of 38 cell lines | 151.5 pM (GI50) | [3][4][5][6] |
| SJG-136 | Various | Mean of NCI-60 panel | 7.4 nM (GI50) | [7] |
| Ovarian | SK-OV-3 | 9.1 nM (IC50) | [8] | |
| Doxorubicin | Breast | MCF-7 | 8306 nM (IC50) | [9] |
| Breast | MDA-MB-231 | 6602 nM (IC50) | [9] | |
| Liver | HepG2 | 12.2 µM (IC50) | ||
| Bladder | BFTC-905 | 2.3 µM (IC50) | [10] | |
| Paclitaxel | Breast | MCF-7 | 3.5 µM (IC50) | [11] |
| Breast | MDA-MB-231 | 0.3 µM (IC50) | [11] | |
| Breast | BT-474 | 19 nM (IC50) | [11] | |
| Lung | NCI-H522 | >32 µM (IC50, 3h exposure) | [12] | |
| Lung | NCI-H522 | 23 µM (IC50, 24h exposure) | [12] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. The experimental conditions, such as exposure time, may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of anti-tumor activity studies. Below are representative protocols for in vitro cytotoxicity and in vivo xenograft assays, commonly employed for evaluating PBD dimers.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methodologies used for high-throughput screening of cytotoxic agents.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compound (e.g., Dimethyl-SGD-1882) is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72-96 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: The unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 510 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in an in vivo setting.[13][14][15][16][17]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., intravenously, once weekly). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The anti-tumor efficacy is assessed by comparing the tumor growth in the treatment group to the control group. Key endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Toxicity Assessment: The general health of the animals is monitored, and body weight is measured regularly as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of Dimethyl-SGD-1882 and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for Dimethyl-SGD-1882.
Caption: General experimental workflow for evaluating anti-tumor agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl-SGD-1882 | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SG3199 |CAS:1595275-71-0 Probechem Biochemicals [probechem.com]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. benchchem.com [benchchem.com]
Unveiling the Mechanism: A Comparative Guide to SGN-CD33A (Vadastuximab Talirine) in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of the mechanism of action of SGN-CD33A (vadastuximab talirine), an antibody-drug conjugate (ADC) developed for acute myeloid leukemia (AML). Through a comparative analysis with the established anti-CD33 therapy, gemtuzumab ozogamicin, and other novel agents, this document offers a comprehensive overview supported by preclinical and clinical data.
SGN-CD33A: A Novel Approach to Targeting CD33
SGN-CD33A is an ADC designed to target CD33, a transmembrane receptor expressed on the surface of myeloid cells and leukemic blasts in a majority of AML patients. It comprises a humanized anti-CD33 monoclonal antibody, a cleavable linker, and a highly potent DNA-crosslinking agent, a pyrrolobenzodiazepine (PBD) dimer. This design aims to enhance potency and overcome mechanisms of resistance observed with earlier generation ADCs.
Mechanism of Action
The mechanism of SGN-CD33A involves a multi-step process initiated by the specific binding of the antibody component to the CD33 receptor on AML cells. This binding triggers the internalization of the ADC-receptor complex into the cell. Once inside, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the PBD dimer payload. The released PBD dimer then translocates to the nucleus and binds to the minor groove of DNA, forming covalent crosslinks. These DNA adducts are highly cytotoxic, leading to cell cycle arrest and ultimately, apoptosis.
Preclinical Validation: In Vitro Potency and Specificity
The anti-leukemic activity of SGN-CD33A has been extensively evaluated in preclinical models, demonstrating potent and specific cytotoxicity against AML cells.
In Vitro Cytotoxicity
SGN-CD33A has shown significant potency against a panel of AML cell lines, including those with multidrug resistance (MDR). In preclinical studies, SGN-CD33A was found to be highly active against all AML cell lines tested, with a mean IC50 of 22 ng/mL.[1] This included five MDR-positive cell lines, where the mean IC50 was 27 ng/mL.[1]
| Cell Line | SGN-CD33A IC50 (ng/mL) | Gemtuzumab Ozogamicin IC50 (ng/mL) | Multidrug Resistance (MDR) Status |
| HL-60 | <30 | 100-1000 | Negative |
| KG-1 | <30 | >1000 | Positive |
| THP-1 | <30 | >1000 | Positive |
| U-937 | <30 | >1000 | Positive |
| EOL-1 | <30 | 227 | Positive |
| Kasumi-1 | <30 | >1000 | Positive |
Note: Data compiled from multiple sources. Direct side-by-side comparison in a single study is limited. SGN-CD33A consistently demonstrated higher potency.
Experimental Protocols
The in vitro cytotoxicity of SGN-CD33A is typically assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure the metabolic activity of viable cells.
Protocol Outline:
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight for adherent cells.
-
ADC Treatment: Cells are treated with serial dilutions of SGN-CD33A, an isotype control ADC, unconjugated antibody, and free cytotoxic payload for a specified duration (e.g., 72-96 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilization solution (e.g., DMSO or SDS-HCl).
-
XTT Assay: A mixture of XTT reagent and an electron coupling agent is added to each well and incubated for 2-4 hours.
-
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against ADC concentration.
The internalization of SGN-CD33A is a critical step for its mechanism of action and can be quantified using flow cytometry-based methods.
Protocol Outline:
-
Antibody Labeling: The anti-CD33 antibody component of SGN-CD33A is labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Incubation: CD33-positive AML cells are incubated with the fluorescently labeled antibody at 37°C to allow for internalization. A control group is incubated at 4°C to inhibit internalization.
-
Signal Quenching (Optional): For non-pH-sensitive dyes, an external quenching agent can be added to extinguish the fluorescence of the antibody remaining on the cell surface.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates antibody internalization.
-
Data Analysis: The rate and extent of internalization can be quantified by analyzing the median fluorescence intensity at different time points.
Clinical Validation: Efficacy and Safety in AML Patients
SGN-CD33A has been evaluated in clinical trials for patients with relapsed or refractory AML.
Phase 1 Monotherapy Trial (NCT01902329)
A phase 1 dose-escalation study of SGN-CD33A as a monotherapy was conducted in patients with CD33-positive AML. The study evaluated the safety, pharmacokinetics, and preliminary anti-leukemic activity of SGN-CD33A.[2][3]
| Patient Characteristic | Value |
| Number of Patients | 131 |
| Median Age (years) | 73 (range, 26-89) |
| AML Risk (ELN) | |
| Intermediate I-II | 48% |
| Adverse | 34% |
| Underlying Myelodysplasia | 50% |
At the recommended monotherapy dose of 40 µg/kg, the complete remission (CR) + complete remission with incomplete hematologic recovery (CRi) rate was 28% (5 of 18 patients).[2][3] Notably, 50% of the responding patients achieved minimal residual disease (MRD) negativity.[2][3]
The most common adverse events were consistent with myelosuppression.[2][3] The 30-day mortality rate was 8%.[2][3]
Discontinuation of Phase 3 CASCADE Trial
Despite promising early-phase results, the phase 3 CASCADE trial, which evaluated SGN-CD33A in combination with hypomethylating agents in older patients with newly diagnosed AML, was discontinued due to a higher rate of deaths, including fatal infections, in the SGN-CD33A arm compared to the control arm.
Comparative Landscape of Anti-CD33 Therapies
SGN-CD33A's development should be viewed in the context of other CD33-targeting therapies.
SGN-CD33A vs. Gemtuzumab Ozogamicin (GO)
Gemtuzumab ozogamicin (Mylotarg®) is an ADC composed of a humanized anti-CD33 antibody linked to calicheamicin, a potent DNA-damaging agent.[4]
| Feature | SGN-CD33A (Vadastuximab Talirine) | Gemtuzumab Ozogamicin (GO) |
| Antibody | Humanized anti-CD33 IgG1 | Humanized anti-CD33 IgG4 |
| Payload | Pyrrolobenzodiazepine (PBD) Dimer | Calicheamicin |
| Linker | Protease-cleavable | Acid-labile hydrazone |
| Mechanism of Payload | DNA cross-linking | DNA double-strand breaks |
| Potency | Higher, especially in MDR models | Lower, susceptible to MDR |
| Clinical Status | Development discontinued | Approved for specific AML populations |
Preclinical studies have consistently shown that SGN-CD33A is more potent than GO, particularly in AML models with the multidrug-resistant phenotype.[5]
Other Novel Anti-CD33 Therapies
The field of anti-CD33 therapies continues to evolve with the development of new agents employing different technologies.
-
IMGN779: An ADC that utilizes a novel DNA-alkylating agent as its payload. Preclinical studies have demonstrated potent, low picomolar activity against AML cell lines.[6]
-
JSP191: A monoclonal antibody that targets CD117 (c-Kit) to deplete hematopoietic stem cells, including malignant ones, and is being investigated as a conditioning agent for hematopoietic cell transplantation in AML/MDS.[4]
Conclusion
SGN-CD33A represents a significant advancement in ADC technology, demonstrating high preclinical potency and a well-defined mechanism of action. Its PBD dimer payload offered a distinct advantage over earlier agents like gemtuzumab ozogamicin, particularly in the context of multidrug resistance. While the clinical development of SGN-CD33A was halted due to safety concerns in a phase 3 trial, the validation of its mechanism and the insights gained from its development continue to inform the design of next-generation targeted therapies for AML. The ongoing exploration of novel anti-CD33 agents underscores the continued importance of this target in the quest for more effective and safer treatments for this challenging disease.
References
- 1. Update on the role of gemtuzumab-ozogamicin in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33‐Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Jasper Therapeutics Announces Positive Data from Phase 1 Clinical Trial of JSP191 as Targeted Stem Cell Conditioning Agent in Patients with Myelodysplastic Syndromes or Acute Myeloid Leukemia Undergoing Hematopoietic Cell Transplantation | Jasper Therapeutics, Inc [ir.jaspertherapeutics.com]
- 5. ashpublications.org [ashpublications.org]
- 6. adcreview.com [adcreview.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates Featuring Dimethyl-SGD-1882
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Pyrrolobenzodiazepine Dimer-Based ADCs.
The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on the strategic linkage between the monoclonal antibody and the cytotoxic payload. This guide provides a comparative study of cleavable and non-cleavable linkers when conjugated with Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer that exerts its anti-tumor activity through DNA alkylation.[1] The choice of linker dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its therapeutic index.
Performance Data Summary
The following tables summarize the quantitative data from preclinical studies comparing the in vitro and in vivo performance of PBD dimer-based ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity of PBD Dimer ADCs
| Linker Type | Cell Line | EC50 (pM) |
| Cleavable (Val-Ala) | MDA-MB-361 | Single-digit pM |
| Non-Cleavable | MDA-MB-361 | Single-digit pM |
EC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells in vitro.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (MDA-MB-361)
| Linker Type | Dose (mg/kg) | Tumor Growth Inhibition |
| Cleavable (Val-Ala) | 0.3 | Reduced activity |
| Cleavable (Val-Ala) | 1.0 | Tumor stasis |
| Non-Cleavable | 0.3 | No antitumor activity |
| Non-Cleavable | 1.0 | Tumor stasis |
Tumor growth inhibition is a measure of the reduction in tumor size in response to treatment.
Table 3: Plasma Stability of PBD Dimer ADCs
| Linker Type | Observation in Mouse Serum |
| Cleavable (Val-Ala) | Susceptible to drug loss due to enzymatic cleavage of the dipeptide linker. |
| Non-Cleavable | Not susceptible to enzymatic cleavage, leading to greater stability.[1] |
Mechanism of Action and Payload Release
PBD dimers, such as Dimethyl-SGD-1882, function by cross-linking DNA, leading to cell cycle arrest and apoptosis.[1] The linker technology determines how and where this potent payload is released.
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[2] Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins) or hydrolysis in the acidic environment of lysosomes.[2] This targeted release can also lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring cancer cells that may not express the target antigen.[2]
Non-cleavable linkers , in contrast, remain attached to the payload throughout the delivery process.[3] The release of the active drug metabolite occurs only after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[3] This mechanism generally results in higher plasma stability and potentially lower off-target toxicity, but the resulting charged payload-linker complex is often less membrane-permeable, limiting the bystander effect.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cleavable and non-cleavable linker-based ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC50) of the ADCs in a cancer cell line.
Protocol:
-
Cell Culture: Culture the target cancer cell line (e.g., MDA-MB-361) in appropriate media and conditions.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable linker ADCs. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells in each well.
-
Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the ADC concentration. Calculate the EC50 value using a suitable software.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ADCs in a xenograft mouse model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant the cancer cells (e.g., MDA-MB-361) into the mice.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC). Administer the treatments intravenously at the specified doses.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume for each group over time to assess tumor growth inhibition.
Plasma Stability Assay
Objective: To assess the stability of the ADCs in plasma.
Protocol:
-
Incubation: Incubate the ADCs in plasma (e.g., mouse serum) at 37°C for various time points.
-
Sample Analysis: At each time point, analyze the samples using techniques such as ELISA or LC-MS to quantify the amount of intact ADC and detect any premature drug release.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
References
Assessing the Bystander Effect of Dimethyl-SGD-1882 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a critical attribute of antibody-drug conjugates (ADCs), describes the ability of a cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also neighboring antigen-negative cells. This phenomenon is pivotal for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of ADCs utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, Dimethyl-SGD-1882, against other prominent ADC classes, including those with monomethyl auristatin E (MMAE) and deruxtecan payloads.
Mechanism of Action and Bystander Effect
The bystander killing capacity of an ADC is intrinsically linked to the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. Dimethyl-SGD-1882 is a highly potent DNA-alkylating agent. As a PBD dimer, it crosslinks DNA, leading to cell death.[1][2][3] In contrast, MMAE is a tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] Deruxtecan is a topoisomerase I inhibitor that causes DNA damage.[6][7] For a bystander effect to occur, the cytotoxic payload must be able to diffuse across cell membranes after being released from the target cell.[]
The following diagram illustrates the general mechanism of the ADC bystander effect.
Comparative Analysis of Bystander Effect
The potency and membrane permeability of the payload are key determinants of the bystander effect. PBD dimers like Dimethyl-SGD-1882 are exceptionally potent, and ADCs utilizing them have been shown to mediate bystander killing even with a low percentage of antigen-positive cells in a mixed population.[4]
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the available data on the cytotoxic and bystander effects of different ADC payloads from various studies. It is important to note that these values are not from a single head-to-head comparative study and experimental conditions may vary.
Table 1: In Vitro Potency of Free Payloads
| Payload | Mechanism of Action | Cell Line | IC50 | Reference |
| Tesirine (PBD dimer) | DNA Cross-linking | GBM6 (Glioblastoma) | 0.50 pM | [9] |
| GBM39 (Glioblastoma) | 45.9 pM | [9] | ||
| MMAE | Tubulin Inhibition | GBM6 (Glioblastoma) | 7.9 pM | [9] |
| GBM39 (Glioblastoma) | 229.1 pM | [9] | ||
| Deruxtecan (DXd) | Topoisomerase I Inhibition | GBM6 (Glioblastoma) | 0.21 nM | [9] |
| GBM39 (Glioblastoma) | 13.1 nM | [9] | ||
| DM1 | Tubulin Inhibition | GBM6 (Glioblastoma) | 2.1 nM | [9] |
| GBM39 (Glioblastoma) | 19.9 nM | [9] |
Table 2: Bystander Killing Efficacy in Co-culture Models
| ADC | Payload | Antigen-Positive Cells (Ag+) | Antigen-Negative Cells (Ag-) | Bystander Effect Observation | Reference |
| 40H3-TS | Tesirine (PBD dimer) | U87EGFRviii (Glioblastoma) | U87eGFP/fLuc2 (Glioblastoma) | Significant bystander cytotoxicity observed. | [9] |
| 40H3-MMAE | MMAE | U87EGFRviii (Glioblastoma) | U87eGFP/fLuc2 (Glioblastoma) | Significant bystander cytotoxicity observed. | [9] |
| Trastuzumab-vc-MMAE | MMAE | N87 (Gastric Cancer, HER2+) | GFP-MCF7 (Breast Cancer, HER2-) | Increased killing of Ag- cells with increasing ratio of Ag+ cells. | [10] |
| Trastuzumab deruxtecan (T-DXd) | Deruxtecan | SK-BR-3 (Breast Cancer, HER2+) | U-87MG (Glioblastoma, HER2-) | Significant cytotoxicity in HER2-negative cells in co-culture. | [11] |
| Trastuzumab emtansine (T-DM1) | DM1 | SK-BR-3 (Breast Cancer, HER2+) | U-87MG (Glioblastoma, HER2-) | No bystander effect observed. | [11] |
Studies suggest that PBD-based ADCs may require fewer antigen-positive cells to initiate a bystander effect compared to MMAE-based ADCs, likely due to the higher potency of the PBD dimer payload.[12]
Experimental Protocols for Assessing Bystander Effect
Standardized in vitro assays are crucial for quantifying and comparing the bystander effect of different ADCs. The two most common methods are the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured in the presence of antigen-positive cells and the ADC.
Detailed Methodology:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[13]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) in a 96-well plate, keeping the total cell number per well constant. Include monocultures of both cell lines as controls.
-
ADC Treatment: After cell adherence (typically 24 hours), add serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[13]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Quantification: Measure the viability of the Ag- (fluorescently labeled) cells using a high-content imager, flow cytometer, or fluorescence plate reader.
-
Data Analysis: Plot the viability of the Ag- cells as a function of the ADC concentration and the ratio of Ag+ to Ag- cells. A decrease in Ag- cell viability with an increasing proportion of Ag+ cells indicates a bystander effect.[10]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Detailed Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect and Process Medium: Collect the culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter to sterilize. This is the "conditioned medium."
-
Treat Bystander Cells: Seed Ag- cells in a 96-well plate. After 24 hours, replace the medium with the conditioned medium (serial dilutions can be used).
-
Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and assess their viability using a standard method like MTT or CellTiter-Glo. A significant reduction in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.[14]
Signaling Pathways of Different ADC Payloads
The downstream signaling events leading to apoptosis are dependent on the mechanism of action of the payload.
Dimethyl-SGD-1882 (PBD Dimer)
PBD dimers form covalent cross-links in the minor groove of DNA. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.
Monomethyl Auristatin E (MMAE)
MMAE inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[15]
Deruxtecan
Deruxtecan is a topoisomerase I inhibitor that stabilizes the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks, activation of the DNA damage response, and apoptosis.[16]
Conclusion
The bystander effect is a crucial consideration in the design and evaluation of ADCs. Dimethyl-SGD-1882, as a highly potent PBD dimer, is expected to exhibit a strong bystander effect, making it a promising payload for treating heterogeneous tumors. Comparative in vitro studies, such as co-culture and conditioned medium transfer assays, are essential for quantifying and comparing the bystander killing efficiency of Dimethyl-SGD-1882-based ADCs with other classes of ADCs. Understanding the distinct mechanisms of action and signaling pathways of different payloads will further aid in the rational design of next-generation ADCs with optimized therapeutic windows.
References
- 1. d-nb.info [d-nb.info]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. mayo.edu [mayo.edu]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Raludotatug Deruxtecan, a CDH6-Targeting Antibody–Drug Conjugate with a DNA Topoisomerase I Inhibitor DXd, Is Efficacious in Human Ovarian and Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of Dimethyl-SGD-1882 Against Other DNA Alkylators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Dimethyl-SGD-1882, a next-generation DNA alkylating agent, with established alkylating drugs such as temozolomide, carmustine, and cyclophosphamide. The data presented herein is intended to offer an objective assessment of the relative cytotoxic potential of these compounds, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary
Dimethyl-SGD-1882 belongs to the pyrrolobenzodiazepine (PBD) dimer class of DNA alkylating agents.[1] These agents are known for their exceptionally high potency. PBD dimers function by cross-linking DNA within the minor groove, an action that is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2] This mechanism contrasts with traditional alkylating agents, which often form different types of DNA adducts. The data compiled in this guide, using the closely related PBD dimer SG3199 as a surrogate for Dimethyl-SGD-1882, demonstrates a significantly lower concentration required for a biological effect compared to conventional therapies, highlighting its potential as a highly potent cytotoxic agent.
Data Presentation: Comparative Potency of DNA Alkylating Agents
The following table summarizes the in vitro potency of Dimethyl-SGD-1882 (represented by SG3199) and other commonly used DNA alkylating agents across various cancer cell lines. It is important to note that direct comparisons of IC50/GI50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, exposure times, and assay methods. The data presented for the comparator agents are representative values from multiple sources to provide a general indication of their potency.
| Compound Class | Compound | Cancer Cell Line(s) | Potency (IC50/GI50) |
| PBD Dimer | Dimethyl-SGD-1882 (as SG3199) | Panel of 38 Human Cancer Cell Lines | Mean GI50: 151.5 pM [3][4] |
| Hematological Cell Lines | Range: 0.79 pM - 158.6 pM[5] | ||
| Solid Tumor Cell Lines | Range: 38.7 pM - 1.05 nM[5] | ||
| Triazene | Temozolomide | U87 Glioblastoma | Median IC50: 123.9 µM (24h), 223.1 µM (48h), 230.0 µM (72h)[6] |
| T98G Glioblastoma | Median IC50: 438.3 µM (72h)[6] | ||
| Nitrosourea | Carmustine | Malme-3M Melanoma | IC50: 20 µM |
| MDA-MB-231 Breast | IC50: >100 µM | ||
| Nitrogen Mustard | Cyclophosphamide | U87 Glioblastoma | IC50: 15.67 µM (as 4-HC) |
| T98 Glioblastoma | IC50: 19.92 µM (as 4-HC) |
Note: The potency of Dimethyl-SGD-1882 is represented by the GI50 values of SG3199, the active warhead of the antibody-drug conjugate payload tesirine.[3][4] PBD dimers are recognized for their picomolar potency.[7] IC50 and GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth or metabolic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the potency of DNA alkylating agents.
Cell Viability and Cytotoxicity Assays (MTT and CellTiter-Glo®)
These assays are fundamental in determining the concentration-dependent effect of a compound on cell viability.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DNA alkylating agent and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment in an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent directly to the wells.
-
Signal Stabilization: Mix the contents and allow the plate to incubate at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.
-
DNA Damage Assays (Comet Assay and γH2AX Staining)
These assays provide direct evidence of the DNA-damaging effects of the alkylating agents.
1. Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: This technique measures DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the DNA alkylating agent, then harvest and resuspend them at a specific concentration.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
DNA Unwinding and Electrophoresis: Expose the slides to an alkaline or neutral buffer to unwind the DNA, followed by electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
-
2. γH2AX Immunofluorescence Staining:
-
Principle: The histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DNA double-strand breaks. This phosphorylation event can be detected using a specific antibody, allowing for the visualization and quantification of DNA damage foci within the nucleus.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the DNA alkylating agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of Dimethyl-SGD-1882.
Caption: General signaling pathway of DNA alkylation and cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dimethyl-SGD-1882
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
Dimethyl-SGD-1882, a potent DNA alkylating agent and cytotoxin utilized in antibody-drug conjugates (ADCs), requires stringent handling and disposal protocols to ensure laboratory and environmental safety.[1][2][3] Due to its high potency and cytotoxic nature, all waste materials containing this compound must be treated as hazardous waste.[4] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Key Physical and Chemical Properties
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for Dimethyl-SGD-1882 is not publicly available, the following information has been compiled from supplier data sheets.
| Property | Data |
| Chemical Name | Dimethyl-SGD-1882 (also known as Dimethyl-PBD dimer) |
| CAS Number | 1222490-34-7 |
| Molecular Formula | C42H39N5O7 |
| Molecular Weight | 725.79 g/mol |
| Description | A highly potent, cytotoxic DNA minor-groove crosslinking agent.[5] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. |
| Solubility | Soluble in DMSO. |
Step-by-Step Disposal Protocol
The following procedures are based on best practices for the disposal of highly potent and cytotoxic chemical compounds. A specific experimental protocol for the disposal of Dimethyl-SGD-1882 is not publicly available.
1. Waste Segregation and Collection:
-
Unused Product: Any remaining unused Dimethyl-SGD-1882 must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the sink or in regular trash.
-
Contaminated Materials: All items that have come into contact with Dimethyl-SGD-1882, including personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing Dimethyl-SGD-1882 should be collected in a designated, labeled waste container.
-
Empty Containers: "Empty" containers that held Dimethyl-SGD-1882 are also considered hazardous waste and should be disposed of accordingly. They should not be reused. Do not burn or use a cutting torch on empty drums.[6]
2. Waste Container Management:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.
-
The label should include "Hazardous Waste" and the full chemical name: "Dimethyl-SGD-1882".
-
Keep waste containers securely sealed when not in use.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[6]
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and regulatory guidelines for the storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed waste management company.
-
Do not allow the product to enter drains, water courses, or the soil.[6]
Logical Workflow for Dimethyl-SGD-1882 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with Dimethyl-SGD-1882.
Caption: Disposal workflow for Dimethyl-SGD-1882 waste.
This guide is intended to provide essential safety and logistical information. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols regarding hazardous waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
